2,8-Diazaspiro[4.5]decan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-5-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPBBYVNTMIKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441703 | |
| Record name | 2,8-diazaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561314-57-6 | |
| Record name | 2,8-diazaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Physicochemical Properties of 2,8-Diazaspiro[4.5]decan-3-one
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2,8-diazaspiro[4.5]decan-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to a lack of publicly available experimental data for the parent compound, this document presents computed physicochemical properties and detailed, standardized experimental protocols for their determination. Furthermore, this guide explores the biological relevance of the 2,8-diazaspiro[4.5]decane scaffold by illustrating key signaling pathways in which its derivatives have shown activity, specifically as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1). This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged spirocyclic system.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | PubChem[1] |
| Molecular Weight | 154.21 g/mol | PubChem[1] |
| XLogP3 (Computed) | -0.6 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
The negative XLogP3 value suggests that this compound is likely to be a hydrophilic compound with good aqueous solubility. The presence of two hydrogen bond donors and two acceptors further supports its potential for favorable interactions with water.
Experimental Protocols for Determination of Basic Properties
To facilitate the experimental characterization of this compound and its derivatives, this section provides detailed protocols for the determination of its acid dissociation constant (pKa) and aqueous solubility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the change in pH of a solution upon the addition of a titrant.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited. The ionic strength of the solution should be maintained constant, typically with 0.1 M KCl.
-
Calibration of the pH Meter: Calibrate a high-precision pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Titrate the analyte solution with a standardized solution of 0.1 M HCl (for a basic compound) or 0.1 M NaOH (for an acidic compound) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a diamine, two equivalence points and thus two pKa values are expected.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solubility Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Caption: Workflow for pKa Determination.
Caption: Workflow for Solubility Determination.
Biological Relevance and Associated Signaling Pathways
While the biological activity of the parent this compound is not extensively documented, its core structure is a key pharmacophore in the development of potent and selective enzyme inhibitors. Derivatives of this scaffold have been investigated for their therapeutic potential in various diseases, including inflammatory conditions and cancer.
Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1, a key regulator of inflammation and cell death.[2] RIPK1 is a serine/threonine kinase that plays a crucial role in signaling pathways downstream of death receptors such as the tumor necrosis factor receptor 1 (TNFR1).[3][4][5][6] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for the treatment of autoimmune and neuroinflammatory diseases.[3][4][5]
Caption: RIPK1 Signaling and Point of Inhibition.
Dual Inhibition of TYK2/JAK1
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7] These kinases are members of the JAK family and are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide range of cytokines and growth factors involved in immunity and inflammation.[8][9][10][11][12] Dual inhibition of TYK2 and JAK1 is a promising approach for the treatment of inflammatory bowel disease and other autoimmune disorders.[7]
Caption: TYK2/JAK1 Signaling and Point of Inhibition.
Conclusion
This compound represents a valuable scaffold in modern drug discovery. While experimental data on its fundamental physicochemical properties are currently limited, the provided computed values and detailed experimental protocols offer a solid foundation for its further investigation. The demonstrated activity of its derivatives as potent kinase inhibitors highlights the therapeutic potential of this chemical class. This technical guide serves as a starting point for researchers aiming to unlock the full potential of this compound and its analogs in the development of novel medicines.
References
- 1. 2,8-Diazaspiro(4.5)decan-3-one | C8H14N2O | CID 10559599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 11. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of the 2,8-Diazaspiro[4.5]decan-3-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-3-one scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents by allowing for precise spatial orientation of substituents, which can be crucial for effective interaction with biological targets. This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and key data associated with the construction of this important scaffold and its derivatives.
Synthetic Strategies and Key Reactions
The synthesis of the this compound core and its analogues can be achieved through several strategic approaches. The primary methods identified in the literature involve multi-step sequences that often culminate in a key cyclization reaction to form the spirocyclic system.
One prominent strategy involves an initial Michael addition reaction followed by a subsequent cyclization. This approach has been successfully employed in the synthesis of related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones.[1][2] The general principle involves the addition of a nucleophile to an α,β-unsaturated ester, which then undergoes an intramolecular cyclization to form the desired heterocyclic ring.
Another powerful technique, particularly for generating libraries of compounds for drug discovery, is solid-phase organic synthesis (SPOS). This methodology allows for the efficient construction of derivatives by anchoring the scaffold or a precursor to a solid support, enabling the use of excess reagents and simplified purification. A general workflow for the solid-phase synthesis of spiro-piperidine derivatives has been described, which can be adapted for the this compound scaffold.[3][4]
The Ugi multi-component reaction is another versatile tool in heterocyclic chemistry that has been utilized for the synthesis of diketopiperazines and other complex scaffolds.[5][6][7] While a direct application to the this compound core is not explicitly detailed in the reviewed literature, the principles of this reaction, which involves the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, suggest its potential for the construction of such spirocyclic systems through a post-Ugi cyclization strategy.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of the this compound scaffold and its derivatives. The following protocols are based on established methodologies for analogous structures and can be adapted for the target compound.
General Procedure for the Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives[3]
This solid-phase synthesis protocol, developed for 1,4,8-triazaspiro[4.5]decan-2-one derivatives, provides a foundational method that can be conceptually adapted for the this compound scaffold. The key steps involve the assembly of a dipeptide on a solid support, followed by a cyclization reaction with a piperidone derivative.
1. Resin Preparation and Dipeptide Assembly:
-
A suitable solid support, such as Rink Amide Resin, is initially deprotected using a solution of 40% piperidine in dimethylformamide (DMF).
-
The first amino acid is then coupled to the resin using a coupling agent like diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (HOBt) in DMF.
-
Following the coupling of the first amino acid, the process is repeated for the second amino acid to generate the resin-bound dipeptide.
2. Spirocyclization:
-
To a solution of N-benzyl-4-piperidone in toluene, a catalytic amount of p-toluenesulfonic acid monohydrate and the resin-bound dipeptide are added.
-
The reaction mixture is stirred overnight at 80 °C. The progress of the reaction can be monitored by a micro-cleavage test using a mixture of trifluoroacetic acid (TFA), water, and triethylsilane (95:2.5:2.5).
3. Cleavage and Purification:
-
The final spiro derivative anchored to the solid support is treated with a cleavage cocktail of TFA/H2O/Et3SiH (95:2.5:2.5 v/v) for 3 hours at room temperature.
-
After filtration of the resin, the volatiles are removed under vacuum.
-
The resulting crude product is suspended in diethyl ether, isolated by centrifugation, and purified by reversed-phase semi-preparative HPLC.
Data Presentation
The following tables summarize key quantitative data for synthesized derivatives related to the this compound scaffold, providing insights into reaction efficiency and product characteristics.
Table 1: Synthesis and Characterization of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives [3]
| Compound | R Group | Yield (%) | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | HPLC tR (min) |
| 13a | -CH₃ | 38 | C₁₇H₂₅N₄O₂ | 317.4125 | 317.1975 | 10.69 |
| 13b | -CH(CH₃)₂ | 31 | C₁₉H₂₉N₄O₂ | 345.4665 | 345.4126 | 11.15 |
| 13d | -Ph | 41 | C₂₂H₂₇N₄O₂ | 379.2129 | 379.3060 | 11.86 |
| 14a | -CH₃ | 28 | C₁₇H₂₄N₃O₃ | 318.1812 | 318.2321 | 11.50 |
| 14d | -Ph | 28 | C₂₂H₂₆N₃O₃ | 380.1969 | 380.1863 | 14.85 |
| 14f | -CH₂-Ph-OH | 28 | C₂₃H₂₈N₃O₃ | 394.2125 | 394.3277 | 20.05 |
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis of the this compound scaffold and its analogs.
Caption: A generalized workflow for the solid-phase synthesis of spiro-piperidine derivatives.
Caption: A conceptual pathway for synthesizing the target scaffold using a Ugi multi-component reaction followed by cyclization.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spin-labelled diketopiperazines and peptide-peptoid chimera by Ugi-multi-component-reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 2,8-Diazaspiro[4.5]decan-3-one Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,8-diazaspiro[4.5]decan-3-one scaffold is a compelling heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutic agents. This spirocyclic system, featuring a piperidine ring fused to a pyrrolidin-2-one (a γ-lactam), offers multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and applications of the this compound core, with a focus on its role in the development of innovative therapeutics.
Chemical Structure and Properties
The core structure of this compound is characterized by a spirocyclic system where a piperidine and a pyrrolidine ring share a single carbon atom. The presence of two nitrogen atoms and a carbonyl group imparts specific chemical properties that are advantageous for drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | [PubChem][1] |
| Molecular Weight | 154.21 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| SMILES | C1CNCCC12CC(=O)NC2 | [PubChem][1] |
| InChI Key | ASPBBYVNTMIKLA-UHFFFAOYSA-N | [PubChem][1] |
Applications in Drug Development
The this compound scaffold has been successfully employed as a template for the design of potent and selective modulators of various biological targets. Its conformational rigidity allows for the precise positioning of pharmacophoric groups, leading to high-affinity interactions with protein binding sites.
M1 Muscarinic Agonists
Derivatives of the related 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic agonists. These compounds have shown potential in preclinical models for the treatment of cognitive deficits. For instance, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one demonstrated high affinity for both M1 and M2 receptors and exhibited antiamnesic activity in rats.[2][3]
Glycoprotein IIb/IIIa Antagonists
The 2,8-diazaspiro[4.5]decane scaffold has been utilized to develop orally active glycoprotein IIb/IIIa antagonists, which are potent antiplatelet agents. These compounds have shown promise in the treatment of arterial occlusive disorders.
RIPK1 Kinase Inhibitors
More recently, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. Inhibition of RIPK1 kinase activity represents a promising therapeutic strategy for these conditions.
Dual TYK2/JAK1 Inhibitors
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are crucial components of the JAK-STAT signaling pathway, which plays a central role in the immune response. Dual inhibition of TYK2 and JAK1 is a validated approach for the treatment of inflammatory and autoimmune diseases, including inflammatory bowel disease.
Quantitative Biological Data
The following tables summarize the in vitro activity of representative this compound derivatives.
Table 1: RIPK1 Kinase Inhibitory Activity
| Compound | RIPK1 IC₅₀ (nM) | Cellular Anti-necroptotic Effect (U937 cells) |
| Compound 41 | 92 | Significant |
Data extracted from a study on novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
Table 2: TYK2/JAK1 Kinase Inhibitory Activity
| Compound | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity for JAK2 |
| Compound 48 | 6 | 37 | >850 | >23-fold |
Data from a study identifying a novel 2,8-diazaspiro[4.5]decan-1-one derivative as a potent and selective dual TYK2/JAK1 inhibitor.
Signaling Pathways and Experimental Workflows
RIPK1-Mediated Necroptosis Pathway
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been shown to inhibit RIPK1, a key kinase in the necroptosis pathway. The diagram below illustrates the canonical necroptosis signaling cascade and the point of intervention by these inhibitors.
Caption: Inhibition of RIPK1 by 2,8-diazaspiro[4.5]decan-1-one derivatives.
TYK2/JAK1 Signaling Pathway
Dual TYK2/JAK1 inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold interrupt cytokine signaling, which is crucial for the inflammatory response. The following diagram depicts a generalized experimental workflow for evaluating these inhibitors.
Caption: Experimental workflow for evaluating TYK2/JAK1 inhibitors.
Experimental Protocols
Synthesis of the this compound Core
Caption: Conceptual synthetic workflow for this compound.
RIPK1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a multi-well plate, add the RIPK1 enzyme, the substrate (MBP), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
TYK2/JAK1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against TYK2 and JAK1 kinases.
Materials:
-
Recombinant human TYK2 and JAK1 enzymes
-
A suitable peptide substrate (e.g., a synthetic peptide derived from a known phosphorylation target)
-
ATP
-
Kinase assay buffer
-
Test compound in DMSO
-
A detection system to measure peptide phosphorylation, such as a microfluidic capillary electrophoresis-based assay (e.g., Caliper LabChip) or a fluorescence polarization-based assay.
Procedure (using a microfluidic assay):
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the kinase (TYK2 or JAK1), the fluorescently labeled peptide substrate, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time to allow for approximately 20-30% substrate conversion in the uninhibited control.
-
Terminate the reaction by adding a stop buffer containing EDTA.
-
Analyze the reaction mixture using a microfluidic chip-based instrument to separate and quantify the phosphorylated and unphosphorylated peptide.
-
Calculate the percent inhibition based on the ratio of phosphorylated to unphosphorylated product and determine the IC₅₀ value.
Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of a test compound on platelet aggregation, particularly for potential glycoprotein IIb/IIIa antagonists.
Materials:
-
Freshly drawn human whole blood or platelet-rich plasma (PRP)
-
Anticoagulant (e.g., citrate or hirudin)
-
Platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide - TRAP)
-
Test compound in a suitable vehicle
-
Platelet aggregometer (light transmission aggregometry for PRP or impedance aggregometry for whole blood)
Procedure (using light transmission aggregometry with PRP):
-
Prepare PRP by centrifuging whole blood at a low speed.
-
Adjust the platelet count of the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette.
-
Add the test compound at various concentrations and incubate for a short period.
-
Add the platelet agonist to induce aggregation.
-
Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The maximum aggregation is measured and compared to a vehicle control.
-
Calculate the percent inhibition of platelet aggregation for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
The this compound core represents a valuable scaffold in modern drug discovery. Its unique structural features have enabled the development of potent and selective modulators of challenging biological targets. The versatility of this scaffold, combined with its favorable physicochemical properties, ensures its continued importance in the design of next-generation therapeutics for a wide range of diseases. Further exploration of the chemical space around this privileged core is likely to yield additional novel drug candidates with improved efficacy and safety profiles.
References
An In-depth Technical Guide to 2,8-Diazaspiro[4.5]decan-3-one
This technical guide provides a comprehensive overview of 2,8-Diazaspiro[4.5]decan-3-one, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its identification, physicochemical properties, a representative synthetic protocol, and its relevance in medicinal chemistry.
Compound Identification
This compound is a spirocyclic compound featuring a piperidine ring fused to a pyrrolidinone ring through a shared carbon atom. Its unique three-dimensional structure makes it an attractive scaffold in the design of novel therapeutic agents.
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 561314-57-6[1] |
| Molecular Formula | C₈H₁₄N₂O[1] |
| Molecular Weight | 154.21 g/mol [1] |
| InChI Key | ASPBBYVNTMIKLA-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1CNCCC12CC(=O)NC2[2] |
| Synonyms | 2,8-Diazaspiro(4.5)decan-3-one[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in research. While experimental data for this specific compound is limited, a summary of computed properties from established chemical databases is presented below.
Table 2: Physicochemical Data
| Property | Value (Computed) |
| XLogP3 | -0.6[2] |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 41.1 Ų[2] |
| Heavy Atom Count | 11 |
| Complexity | 173[2] |
Synthesis and Experimental Protocols
Caption: Plausible synthetic workflow for this compound.
Representative Experimental Protocol:
-
Knoevenagel Condensation: To a solution of N-Boc-4-piperidone and ethyl cyanoacetate in ethanol, a catalytic amount of a base like piperidine or sodium ethoxide is added. The mixture is refluxed until the starting materials are consumed (monitored by TLC). The product, ethyl 2-cyano-2-(N-Boc-piperidin-4-ylidene)acetate, is then isolated after an aqueous workup and purification by column chromatography.
-
Reduction and Cyclization: The resulting α,β-unsaturated nitrile is subjected to reductive cyclization. This can be achieved through catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. This step reduces both the double bond and the nitrile group, followed by intramolecular cyclization to form the lactam ring, yielding N-Boc-2,8-diazaspiro[4.5]decan-3-one.
-
Deprotection: The Boc (tert-butoxycarbonyl) protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or with hydrochloric acid in an appropriate solvent. After the reaction is complete, the solvent is removed under reduced pressure, and the final product, this compound, is obtained, often as a salt, which can be neutralized if necessary.
Applications in Drug Discovery and Medicinal Chemistry
The 2,8-diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry due to its rigid, three-dimensional structure which allows for precise orientation of functional groups for optimal interaction with biological targets. Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been investigated for a variety of therapeutic applications.
-
Muscarinic Agonists: Certain derivatives have been synthesized and evaluated for their affinity towards muscarinic receptors, which are implicated in cognitive function.[3][4]
-
RIPK1 Inhibitors: The scaffold has been utilized to develop potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, which is a form of programmed cell death involved in inflammatory diseases.[5]
-
TYK2/JAK1 Inhibitors: Novel derivatives have been identified as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are involved in cytokine signaling pathways and are targets for autoimmune and inflammatory diseases.[6]
The following diagram illustrates a simplified signaling pathway involving JAK-STAT, a pathway targeted by some derivatives of the 2,8-diazaspiro[4.5]decane scaffold.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
Identification and Characterization
The structural elucidation of this compound and its derivatives would typically involve a combination of spectroscopic techniques.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons of the piperidine and pyrrolidinone rings. The chemical shifts and coupling patterns would be complex due to the rigid spirocyclic structure. Protons adjacent to the nitrogen atoms would show characteristic shifts. |
| ¹³C NMR | A signal for the carbonyl carbon of the lactam at approximately 170-180 ppm. Signals for the spiro carbon and the various methylene carbons in the aliphatic region. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the lactam at around 1650-1700 cm⁻¹. N-H stretching vibrations would appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching bands would be observed below 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 154. Fragmentation patterns would likely involve the cleavage of the rings. |
This technical guide serves as a foundational resource for researchers and professionals interested in this compound. Further experimental investigation is warranted to fully characterize this compound and explore its potential in various scientific and therapeutic areas.
References
- 1. This compound - CAS:561314-57-6 - Abovchem [abovchem.com]
- 2. 2,8-Diazaspiro(4.5)decan-3-one | C8H14N2O | CID 10559599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2,8-Diazaspiro[4.5]decan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 2,8-Diazaspiro[4.5]decan-3-one. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document combines theoretical predictions and data from closely related analogues to offer a robust resource for researchers.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 561314-57-6 | [1][2] |
| Molecular Formula | C₈H₁₄N₂O | [1][2] |
| Molecular Weight | 154.21 g/mol | [1][2][3] |
| Canonical SMILES | C1CNCCC12CC(=O)NC2 | [1] |
| InChI Key | ASPBBYVNTMIKLA-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for its identification in mass spectrometry analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 155.11789 |
| [M+Na]⁺ | 177.09983 |
| [M-H]⁻ | 153.10333 |
| [M+NH₄]⁺ | 172.14443 |
| [M+K]⁺ | 193.07377 |
| [M]⁺ | 154.11006 |
| [M]⁻ | 154.11116 |
Data sourced from computational predictions.
Predicting exact chemical shifts (δ) without experimental validation is challenging. However, based on the structure and data from similar spirocyclic systems, the following are expected regions for the ¹H and ¹³C NMR signals.
¹H NMR (Proton NMR):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH (piperidine ring) | 1.5 - 2.5 | Broad singlet | 1H |
| CH₂ (piperidine ring, adjacent to NH) | 2.8 - 3.2 | Multiplet | 4H |
| CH₂ (piperidine ring, β to NH) | 1.6 - 2.0 | Multiplet | 4H |
| NH (lactam ring) | 7.0 - 8.0 | Broad singlet | 1H |
| CH₂ (lactam ring) | 3.2 - 3.6 | Singlet | 2H |
¹³C NMR (Carbon-13 NMR):
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (lactam carbonyl) | 170 - 180 |
| Spiro Carbon | 55 - 65 |
| CH₂ (piperidine ring, adjacent to NH) | 40 - 50 |
| CH₂ (piperidine ring, β to NH) | 30 - 40 |
| CH₂ (lactam ring) | 45 - 55 |
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| N-H Stretch (amide) | 3150 - 3300 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (amide I band) | 1650 - 1690 | Strong |
| N-H Bend (amide II band) | 1510 - 1570 | Medium |
| C-N Stretch | 1180 - 1360 | Medium |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a general synthetic approach can be inferred from the synthesis of structurally related diazaspiro compounds. A plausible method would involve a multi-step synthesis.
A potential synthetic route is outlined below. This would likely begin with a commercially available starting material such as 4-piperidone.
-
Strecker Reaction: N-tert-Butoxycarbonyl-4-piperidone would be reacted with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., ethanol/water mixture) and heated to produce the corresponding spirohydantoin.
-
Hydrolysis: The resulting spirohydantoin would then be hydrolyzed, for instance, using barium hydroxide under reflux, to yield the α-amino acid.
-
Lactamization: The amino acid could then be subjected to thermal cyclization or treated with a coupling agent to form the lactam ring of the Boc-protected this compound.
-
Deprotection: The final step would involve the removal of the Boc protecting group using a strong acid like trifluoroacetic acid or hydrochloric acid to yield the target compound, this compound.
-
NMR Spectroscopy: Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
Biological Context and Signaling Pathways
While there is no direct evidence of this compound's involvement in specific signaling pathways, its derivatives have been investigated for their biological activity. For instance, derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been explored as potent RIPK1 kinase inhibitors, which are involved in the necroptosis pathway.[4] Other derivatives have been studied as muscarinic agonists.[5] This suggests that the 2,8-diazaspiro[4.5]decane core structure may serve as a valuable scaffold for developing modulators of various signaling pathways.
This document serves as a foundational guide to the spectroscopic properties of this compound. Further experimental work is necessary to validate the predicted data and fully elucidate the chemical and biological characteristics of this compound.
References
- 1. 2,8-Diazaspiro(4.5)decan-3-one | C8H14N2O | CID 10559599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:561314-57-6 - Abovchem [abovchem.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2,8-Diazaspiro[4.5]decan-3-one Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of analogues with significant biological activities. These compounds have shown promise in modulating key physiological pathways implicated in a variety of diseases, including neurodegenerative disorders, thrombosis, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of novel 2,8-diazaspiro[4.5]decan-3-one and related analogues, focusing on their interactions with muscarinic receptors, glycoprotein IIb/IIIa, and receptor-interacting protein kinase 1 (RIPK1), as well as Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).
Data Presentation: A Comparative Analysis of Biological Activities
The biological activities of various this compound analogues are summarized below. The tables provide a clear comparison of their potencies and selectivities against different biological targets.
Muscarinic M1 Receptor Agonists
Analogues of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been investigated as M1 muscarinic agonists, which are of interest for the treatment of cognitive deficits.[1]
| Compound | M1 Receptor Affinity | M2 Receptor Affinity | In Vivo Antiamnesic Activity (Rat Passive Avoidance) | In Vivo Hypothermic Effect | Reference |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) | High | High | 0.1 mg/kg, s.c. | 3 mg/kg, s.c. | [1] |
| Alteration of the methyl group at N2 of 6a | Increased M1 selectivity over M2 | Increased M1 selectivity over M2 | Loss of activity | - | [1] |
| 2,8-dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one (13) | Low | - | - | - | [1] |
Note: Specific Ki or IC50 values were not provided in the source material, with activity described qualitatively as "high" or "low" affinity.
Glycoprotein IIb/IIIa Antagonists
Novel 2,8-diazaspiro[4.5]decanes have been developed as orally active glycoprotein (GP) IIb/IIIa antagonists for the prevention of thrombosis.[2]
| Compound | Target | Assay | IC50 (nM) | Reference |
| 23 (CT50728) | GPIIb/IIIa | Solid-phase competition binding (ELISA) | 4 | [2] |
| Platelet aggregation (PRP, citrate) | 53 | [2] | ||
| Platelet aggregation (PRP, PPACK) | 110 | [2] |
Pharmacokinetic Parameters of a Prodrug Analogue (22, CT51464): [2]
| Species | Oral Bioavailability (F%) | Half-life (t1/2, h) |
| Rat | 22 | 1.81 |
| Dog | 73 | 8.97 |
| Cynomolgus Monkey | 33 | 14.2 |
RIPK1 Kinase Inhibitors
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1 kinase, a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases.[3]
| Compound | Target | IC50 (nM) | Cellular Activity | Reference |
| 41 | RIPK1 | 92 | Significant anti-necroptotic effect in U937 cells | [3] |
Dual TYK2/JAK1 Inhibitors
Systematic exploration of 2,8-diazaspiro[4.5]decan-1-one derivatives has led to the discovery of potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease.[4][5]
| Compound | Target | IC50 (nM) | Selectivity | In Vivo Efficacy | Reference |
| 48 | TYK2 | 6 | >23-fold for JAK2 | More potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models | [4][5] |
| JAK1 | 37 | [4][5] |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Muscarinic Receptor Binding Assay
This assay determines the affinity of the test compounds for M1 and M2 muscarinic receptors.
-
Source of Receptors: Membranes from cells stably expressing human M1 or M2 muscarinic receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
Phosphoinositide Hydrolysis Assay
This functional assay assesses the agonistic activity of compounds at Gq-coupled receptors like the M1 muscarinic receptor.
-
Principle: Agonist binding to M1 receptors activates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates is measured.
-
Procedure:
-
Cells expressing the M1 receptor (e.g., rat hippocampal slices) are pre-labeled with [3H]-myo-inositol.[1]
-
The cells are then stimulated with the test compound in the presence of LiCl (to prevent inositol monophosphate degradation).
-
The reaction is terminated, and the inositol phosphates are extracted.
-
The different inositol phosphate species are separated by ion-exchange chromatography.
-
The radioactivity of the eluted fractions is measured to quantify the accumulation of total inositol phosphates.
-
Platelet Aggregation Inhibition Assay
This assay measures the ability of compounds to inhibit platelet aggregation in platelet-rich plasma (PRP).[2]
-
Preparation of PRP: Whole blood is centrifuged at a low speed to obtain PRP.
-
Agonists: Platelet aggregation is induced by agonists such as adenosine diphosphate (ADP) or thrombin receptor activating peptide (TRAP).
-
Procedure:
-
PRP is pre-incubated with the test compound or vehicle control.
-
The PRP is placed in an aggregometer, and an agonist is added to induce aggregation.
-
Platelet aggregation is monitored by measuring the change in light transmittance through the PRP suspension over time.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the control.
-
Solid-Phase GPIIb/IIIa Competition Binding Assay (ELISA)
This assay quantifies the binding of compounds to the GPIIb/IIIa receptor.[2]
-
Procedure:
-
Purified GPIIb/IIIa receptor is coated onto the wells of a microtiter plate.
-
The test compound is incubated in the wells along with a labeled ligand that binds to GPIIb/IIIa (e.g., fibrinogen conjugated to an enzyme like horseradish peroxidase).
-
After incubation and washing, a substrate for the enzyme is added, and the resulting colorimetric signal is measured.
-
The IC50 value is determined from the dose-response curve of the test compound's ability to displace the labeled ligand.
-
RIPK1, TYK2, and JAK1 Kinase Inhibition Assays
These assays measure the ability of compounds to inhibit the enzymatic activity of the respective kinases.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase.
-
Procedure:
-
The recombinant kinase is incubated with a specific substrate peptide, ATP, and the test compound in a suitable buffer.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as radioactive detection of 32P-labeled substrate, fluorescence-based assays, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).
-
The IC50 value is determined from the dose-response curve of the inhibitor.
-
Necroptosis Assay in U937 Cells
This cell-based assay evaluates the ability of compounds to protect cells from necroptotic cell death.[3]
-
Cell Line: U937 human monocytic cells are commonly used as they are susceptible to necroptosis.
-
Induction of Necroptosis: Necroptosis is typically induced by a combination of a TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis).
-
Procedure:
-
U937 cells are pre-treated with the test compound.
-
Necroptosis is then induced.
-
Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane rupture.
-
The protective effect of the compound is quantified by the increase in cell viability compared to the vehicle-treated control.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for inhibitor screening.
M1 Muscarinic Receptor Signaling Pathway
References
- 1. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In Silico Modeling of 2,8-Diazaspiro[4.5]decan-3-one Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The 2,8-diazaspiro[4.5]decan-3-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of diseases. Its rigid, three-dimensional architecture allows for precise orientation of substituents to interact with biological targets, often leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the in silico modeling techniques applied to this compound derivatives, targeting researchers, scientists, and drug development professionals. The guide covers key aspects of computational modeling, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) analysis, and ADMET prediction, supported by detailed experimental protocols and quantitative data.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize key quantitative data for representative this compound derivatives, highlighting their potential as inhibitors of key kinases in inflammatory and autoimmune diseases.
Table 1: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against RIPK1 Kinase
| Compound ID | Structure | RIPK1 IC50 (nM) | Reference |
| Compound 41 | 8-benzoyl-2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one | 92 | [1][2] |
| Hit Compound 8 | 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | >10000 | [1] |
Note: Compound 8, a triazaspiro derivative, served as the initial hit in the study leading to the discovery of potent 2,8-diazaspiro[4.5]decan-1-one inhibitors like compound 41.[1]
Table 2: Inhibitory Activity and Selectivity of a 2,8-Diazaspiro[4.5]decan-1-one Derivative against TYK2/JAK1 Kinases
| Compound ID | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK2/TYK2) | Reference |
| Compound 48 | 6 | 37 | >138 | >3000 | >23-fold | [3][4] |
Table 3: Predicted ADMET Properties of Representative this compound Derivatives
| Property | Predicted Value (Compound 41) | Predicted Value (Compound 48) | Desirable Range |
| Molecular Weight ( g/mol ) | 352.45 | 520.6 | < 500 |
| LogP | 3.1 | 4.5 | < 5 |
| Hydrogen Bond Donors | 1 | 2 | < 5 |
| Hydrogen Bond Acceptors | 3 | 7 | < 10 |
| Topological Polar Surface Area (Ų) | 49.6 | 98.5 | < 140 |
| Aqueous Solubility (LogS) | -4.2 | -5.8 | > -4 |
| Human Intestinal Absorption (%) | High | High | > 80% |
| Blood-Brain Barrier Permeability | Moderate | Low | Low for peripherally acting drugs |
| CYP2D6 Inhibition | Likely | Unlikely | No |
| Hepatotoxicity | Low risk | Low risk | No |
| AMES Mutagenicity | Low risk | Low risk | No |
Note: The ADMET properties are predicted using in silico models and provide a preliminary assessment of the drug-likeness of the compounds.
Experimental Protocols: In Silico Methodologies
This section provides detailed protocols for the key in silico experiments commonly employed in the study of this compound derivatives.
Molecular Docking
Objective: To predict the binding mode and affinity of this compound derivatives to their target proteins (e.g., RIPK1, TYK2, JAK1).
Software: AutoDock Vina
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For TYK2 and JAK1, PDB codes 6DBN and 6DBK can be used, respectively.[4]
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogen atoms and assign Kollman charges to the protein using AutoDock Tools (ADT).
-
Save the prepared protein structure in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds using ADT.
-
Save the prepared ligand structure in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the protein based on the co-crystallized ligand or through literature information and active site prediction tools.
-
Generate a grid box that encompasses the entire binding pocket. The grid parameters (center coordinates and dimensions) should be set to cover the active site with sufficient space for the ligand to move and rotate.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (typically set to 8 or higher for more thorough sampling).
-
Run the AutoDock Vina executable from the command line using the configuration file as input.
-
-
Analysis of Results:
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in a molecular visualization software (e.g., PyMOL, VMD, Chimera) to analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Molecular Dynamics (MD) Simulations
Objective: To study the dynamic behavior, stability, and conformational changes of the protein-ligand complex over time in a simulated physiological environment.
Software: GROMACS
Protocol:
-
System Preparation:
-
Start with the best-ranked docked pose of the this compound derivative in complex with the target protein obtained from molecular docking.
-
Generate the topology and parameter files for the protein using a suitable force field (e.g., CHARMM36, AMBER).
-
Generate the topology and parameter files for the ligand using a server like CGenFF or the antechamber module of AmberTools.[5]
-
Combine the protein and ligand topologies into a single system topology.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic, dodecahedron) around the protein-ligand complex, ensuring a minimum distance between the complex and the box edges (typically 1.0 nm).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) (e.g., 300 K) for a short duration (e.g., 100 ps). This allows the solvent to relax around the solute.
-
NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles (N), pressure (P) (e.g., 1 bar), and temperature (T) (e.g., 300 K) for a longer duration (e.g., 1 ns). This ensures that the system reaches the correct density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 50-100 ns or longer) with the constraints from the equilibration phase removed from the protein and ligand.
-
Save the trajectory and energy data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate various properties, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Radius of Gyration (Rg) to monitor the compactness of the protein.
-
Hydrogen bond analysis to study the persistence of key interactions.
-
Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding affinity.
-
-
Quantitative Structure-Activity Relationship (QSAR)
Objective: To develop a mathematical model that correlates the chemical structures of a series of this compound derivatives with their biological activity.
General Protocol:
-
Data Set Preparation:
-
Collect a dataset of this compound derivatives with their corresponding biological activity data (e.g., IC50, Ki).
-
Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors that represent its physicochemical properties. These can include:
-
1D descriptors: Molecular weight, atom counts, etc.
-
2D descriptors: Topological indices, connectivity indices, etc.
-
3D descriptors: Molecular shape, surface area, volume, etc.
-
-
Software like MOE, Dragon, or PaDEL-Descriptor can be used for this purpose.
-
-
Model Development:
-
Use a statistical method to build a regression model that relates the calculated descriptors (independent variables) to the biological activity (dependent variable). Common methods include:
-
Multiple Linear Regression (MLR)
-
Partial Least Squares (PLS)
-
Support Vector Machines (SVM)
-
Artificial Neural Networks (ANN)
-
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the predictive power of the model on the training set.
-
External Validation: Use the test set to evaluate the model's ability to predict the activity of new, unseen compounds. Key statistical parameters include the coefficient of determination (R²), the cross-validated R² (q²), and the predictive R² for the external test set. A robust QSAR model should have high values for these parameters (typically > 0.6).
-
-
Interpretation and Application:
-
Analyze the developed QSAR model to understand which molecular descriptors have the most significant impact on the biological activity. This provides insights into the structure-activity relationship.
-
Use the validated QSAR model to predict the activity of new, designed this compound derivatives before their synthesis.
-
ADMET Prediction
Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives.
Tools: Various online platforms and software are available, such as SwissADME, pkCSM, and ADMETlab.
General Protocol:
-
Input: Provide the 2D structure of the this compound derivative in a suitable format (e.g., SMILES).
-
Prediction: The software will calculate a range of ADMET-related properties based on pre-existing models.
-
Analysis: Analyze the predicted properties, including:
-
Absorption: Lipophilicity (LogP), water solubility (LogS), intestinal absorption, Caco-2 permeability.
-
Distribution: Plasma protein binding, blood-brain barrier permeability.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.
-
Excretion: Renal clearance.
-
Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Interpretation: Evaluate the predicted ADMET profile to identify potential liabilities of the drug candidate early in the discovery process.
Mandatory Visualizations
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the in silico modeling of this compound derivatives.
Caption: RIPK1 Signaling Pathway and Point of Intervention.
Caption: TYK2/JAK1 Signaling Pathway and Point of Intervention.
Caption: General Workflow for In Silico Drug Discovery.
Conclusion
The in silico modeling of this compound derivatives is a powerful approach to accelerate the discovery and optimization of novel drug candidates. By integrating techniques such as molecular docking, molecular dynamics simulations, QSAR, and ADMET prediction, researchers can gain valuable insights into the structure-activity relationships, binding mechanisms, and drug-like properties of these promising compounds. This guide provides a comprehensive framework for applying these computational methods, enabling a more rational and efficient drug design process. The continued application of these in silico strategies will undoubtedly facilitate the development of new and effective therapies based on the this compound scaffold.
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
Exploring the Chemical Space of Diazaspiro Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration into the synthesis, biological evaluation, and therapeutic potential of diazaspiro compounds, providing researchers and drug development professionals with a comprehensive technical overview of this promising chemical scaffold.
Diazaspiro compounds, characterized by their unique three-dimensional architecture featuring two nitrogen-containing rings joined by a single spirocyclic carbon atom, have emerged as a privileged scaffold in medicinal chemistry. Their inherent structural rigidity and diverse substitution possibilities allow for the precise spatial arrangement of pharmacophoric features, making them attractive candidates for targeting a wide range of biological entities. This guide delves into the expanding chemical space of diazaspiro compounds, offering insights into their synthesis, biological activities, and the experimental methodologies crucial for their exploration and development as therapeutic agents.
Data Presentation: Biological Activities of Representative Diazaspiro Compounds
The following tables summarize the quantitative biological data for selected diazaspiro compounds, showcasing their potency and selectivity against various biological targets.
Table 1: Sigma Receptor (σR) Binding Affinity of Diazaspiro Ligands
| Compound ID | Diazaspiro Core | Target | Binding Affinity (Ki, nM) | Selectivity (σ1R/σ2R) | Reference |
| 4b | 2,7-diazaspiro[3.5]nonane | σ1R | 2.7 | 10 | [1] |
| σ2R | 27 | [1] | |||
| 5b | 2,7-diazaspiro[3.5]nonane | σ1R | 13 | 7.8 | [1] |
| σ2R | 102 | [1] | |||
| 8f | diazabicyclo[4.3.0]nonane | σ1R | 10 | 16.5 | [1] |
| σ2R | 165 | [1] | |||
| JVW-1601 | aminotetralin analog | σ2R/TMEM97 | 5.5 | 36-fold vs σ1R | [2] |
| Optimized Analog | aminotetralin analog | σ2R/TMEM97 | 4.5 | 366-fold vs σ1R | [2] |
Table 2: Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition by Diazaspiro Analogs of Olaparib
| Compound ID | Diazaspiro Core | PARP-1 Affinity (IC50, nM) | Reference |
| 10a | Methylene spiro-motif | 32.4 | [3] |
| 10b | Oxa-azaspiro analog | 24.9 | [3] |
| 10e | Not Specified | 12.6 ± 1.1 | [3] |
| 12b | Boc-protected diazaspiro | 3,118 | [3] |
| 14b | Boc-protected diazaspiro | 1,193 | [3] |
| 15b | Boc-protected diazaspiro | 4,397 | [3] |
Table 3: Neuropeptide Y Y5 Receptor (NPY Y5R) Antagonism by 1,9-Diazaspiro[5.5]undecane Derivatives
| Compound Class | Assay System | Activity | Reference |
| 1,9-diazaspiro[5.5]undecane derivatives | Insect cells (BRI-TN-5BI-4) with NPY Y5-recombinant Baculovirus | IC50 values < 10 µM, with some < 500 nM or < 100 nM | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of diazaspiro compounds are crucial for reproducibility and further exploration.
Synthesis of Diazaspiro Scaffolds
General Procedure for the Synthesis of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives:
This synthesis starts with the alkylation of 4,4-dimethylpiperidine. The resulting aryl halides undergo a Buchwald–Hartwig coupling, followed by Boc group deprotection to yield secondary amines. A key spirocycle intermediate can be prepared from 1-Boc-4-piperidone in three steps to obtain the amine, which is then alkylated with ethyl 2-bromoacetate. Subsequent reduction of the Cbz group and concomitant intramolecular cyclization affords the desired spirocyclic intermediate.[5]
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane Analogues:
A robust, six-step synthetic approach has been developed for the multigram synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane building blocks, highlighting their increasing importance in medicinal chemistry.[6]
Biological Assays
Sigma Receptor (σR) Radioligand Binding Assay:
-
σ1 Receptor Assay: Guinea pig brain homogenates are incubated with the radioligand [³H]-(+)-pentazocine and various concentrations of the test compound.
-
σ2 Receptor Assay: Rat liver homogenates are used with the radioligand [¹²⁵I]RHM-4.
-
Procedure: The reaction mixture is incubated at 37°C for 90 minutes. The bound and free radioligand are separated by rapid filtration through Whatman GF/C filters. The filters are washed with cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of a known non-selective sigma ligand like haloperidol. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[7][8]
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Assay:
A common method involves a fluorometric assay that quantifies the consumption of NAD+, the substrate for PARP-1. The assay can be performed in a 96- or 384-well plate format. Recombinant human PARP-1 enzyme is incubated with activated DNA, NAD+, and the test compound. The reaction is stopped, and the remaining NAD+ is converted to a highly fluorescent product by a developer reagent. The fluorescence is measured, and the percentage of PARP-1 inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control wells. IC50 values are then determined from the dose-response curves.[9][10]
Neuropeptide Y Y5 Receptor (NPY Y5R) Antagonism Assay:
The bioactivity of NPY Y5 receptor antagonists can be characterized using insect cells (e.g., BRI-TN-5BI-4) infected with a recombinant Baculovirus expressing the human NPY Y5 receptor. A radioligand binding assay is performed using a radiolabeled ligand such as ¹²⁵I-labeled peptide YY (PYY). The ability of the test compounds to displace the radioligand from the receptor is measured, and IC50 values are determined.[4]
Visualizing the Exploration of Diazaspiro Chemical Space and Biological Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex workflows and signaling pathways.
Caption: A generalized workflow for exploring the chemical space of diazaspiro compounds.
Caption: Simplified signaling pathway of the Neuropeptide Y (NPY) Y5 receptor.[11][12][13][14][15]
Caption: Overview of TMEM97 (σ2 receptor) interactions and signaling pathways.[16][17][18][19]
References
- 1. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting σ2R/TMEM97 with novel aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 19. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Patent Literature of 2,8-Diazaspiro[4.5]decan-3-one Structures
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-3-one core structure is a privileged scaffold in medicinal chemistry, appearing in a variety of patent literature for its potential therapeutic applications. This technical guide provides a comprehensive overview of the key findings from patents and related scientific publications, focusing on the synthesis, biological activity, and mechanisms of action of these compounds.
Therapeutic Applications and Biological Targets
Derivatives of the this compound scaffold have been investigated for a range of therapeutic uses, primarily targeting enzymes and receptors involved in inflammation, neurodegenerative diseases, and metabolic disorders. Key biological targets identified in the patent literature include:
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.
-
Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1): Intracellular signaling proteins involved in the JAK-STAT pathway, which plays a crucial role in the immune response and inflammation.
-
Muscarinic M1 Receptors: G protein-coupled receptors that are targets for the treatment of cognitive deficits in conditions like Alzheimer's disease.
-
Soluble Epoxide Hydrolase (sEH): An enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids, making it a target for cardiovascular and inflammatory diseases.
Quantitative Biological Data
The patent literature and associated scientific studies provide valuable quantitative data on the potency and efficacy of this compound derivatives. The following tables summarize key findings for different biological targets.
Table 1: RIPK1 Kinase Inhibitory Activity
| Compound ID | Modification | IC50 (nM) | Assay System | Patent/Reference |
| 8 | 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Hit Compound | Virtual Screening | [Bioorganic & Medicinal Chemistry, 2022] |
| 41 | 2,8-diazaspiro[4.5]decan-1-one derivative | 92 | RIPK1 Kinase Assay | [Bioorganic & Medicinal Chemistry, 2022][1] |
Table 2: TYK2/JAK1 Kinase Inhibitory Activity
| Compound ID | IC50 (nM) - TYK2 | IC50 (nM) - JAK1 | Selectivity vs. JAK2 | In Vivo Model | Patent/Reference |
| 48 | 6 | 37 | >23-fold | Acute Ulcerative Colitis | [Journal of Medicinal Chemistry, 2022][2] |
Table 3: Muscarinic M1 Receptor Agonist Activity
| Compound ID | Modification | In Vivo Activity | Animal Model | Patent/Reference |
| 6a | 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | 0.1 mg/kg (s.c.) - Antiamnesic | Rat Passive Avoidance | [Chemical & Pharmaceutical Bulletin, 1995][3] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are methodologies cited in the literature for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
A three-step synthesis has been reported for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[4]
-
Strecker Reaction: 4-phenylcyclohexan-1-one is reacted with sodium cyanide and methylamine hydrochloride in a mixture of DMSO and water to yield the α-amino nitrile hydrochloride intermediate.
-
Ureido Derivative Formation: The α-amino nitrile is then treated with potassium cyanate in the presence of acetic acid and water.
-
Cyclization: The resulting ureido derivative undergoes cyclization with sodium hydride in dry DMF, followed by acid hydrolysis to yield the final product.
In Vitro RIPK1 Kinase Assay
While specific patent protocols are not detailed, a general workflow for assessing RIPK1 inhibition can be outlined.
Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.
In Vivo Model of Acute Ulcerative Colitis
A common model to assess the anti-inflammatory efficacy of TYK2/JAK1 inhibitors involves the induction of colitis in mice.
Caption: Workflow for an in vivo acute ulcerative colitis model.
Signaling Pathways
Understanding the signaling pathways in which the this compound derivatives act is crucial for drug development.
Necroptosis Signaling Pathway and RIPK1 Inhibition
Derivatives of this compound have been identified as inhibitors of RIPK1, a key kinase in the necroptosis pathway. By inhibiting RIPK1, these compounds can block the downstream signaling cascade that leads to inflammatory cell death.
Caption: Inhibition of the necroptosis pathway by a RIPK1 inhibitor.
TYK2/JAK1 Signaling Pathway Inhibition
Selective dual inhibitors of TYK2 and JAK1, based on the this compound scaffold, can modulate the immune response by blocking the signaling of various pro-inflammatory cytokines.
Caption: Inhibition of the TYK2/JAK1 signaling pathway.
Conclusion
The patent literature reveals the this compound scaffold as a versatile and promising starting point for the development of novel therapeutics. The exploration of this chemical space has led to the identification of potent and selective inhibitors of key targets in inflammatory and neurodegenerative diseases. Further optimization of these structures, guided by the quantitative data and mechanistic understanding presented in this guide, holds significant potential for the discovery of new medicines. Researchers and drug development professionals are encouraged to consult the referenced patents and scientific articles for more detailed information.
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of 2,8-Diazaspiro[4.5]decan-3-one in M1 Muscarinic Agonist Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target in drug discovery for treating cognitive deficits associated with Alzheimer's disease and other neurological disorders. The 2,8-diazaspiro[4.5]decan-3-one scaffold has emerged as a promising core structure for the development of novel M1 muscarinic agonists. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of M1 muscarinic agonists incorporating this spirocyclic lactam system. The methodologies outlined are based on established synthetic routes and pharmacological assays, offering a comprehensive guide for researchers in this field.
Chemical Synthesis
The synthesis of M1 muscarinic agonists based on the this compound scaffold typically involves a multi-step sequence. A key strategy is the Michael addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by an intramolecular cyclization to form the spirocyclic lactam core. Subsequent modifications can be introduced at the N2 and N8 positions of the diazaspirodecane ring system to optimize pharmacological activity.
Synthetic Workflow
Caption: Synthetic workflow for this compound based M1 agonists.
Experimental Protocol: Synthesis of 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (a representative example)
This protocol is adapted from the synthesis of related compounds and serves as a representative example.[1]
Step 1: Michael Addition
-
To a solution of the appropriate α,β-unsaturated ester in a suitable solvent (e.g., methanol), add an equimolar amount of methylhydrazine.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in a high-boiling point solvent such as xylene.
-
Heat the solution at reflux for 12-24 hours to facilitate intramolecular cyclization.
-
After cooling to room temperature, remove the solvent under reduced pressure.
Step 3: Purification and Characterization
-
Purify the crude spirocyclic lactam by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Biological Evaluation
The pharmacological activity of the synthesized compounds as M1 muscarinic agonists is evaluated through a series of in vitro and in vivo assays.
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor initiates a signaling cascade through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Caption: M1 muscarinic receptor signaling pathway.
In Vitro Assays
1. M1/M2 Receptor Binding Assay
This assay determines the binding affinity of the synthesized compounds for M1 and M2 muscarinic receptors.
-
Protocol:
-
Prepare cell membrane homogenates from tissues or cells expressing M1 and M2 receptors (e.g., rat cerebral cortex for M1, and heart for M2).
-
Incubate the membrane preparations with a radiolabeled antagonist (e.g., [³H]pirenzepine for M1, [³H]AF-DX 116 for M2) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the inhibition constant (Ki) values from the competition binding curves.
-
2. Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of the compounds to stimulate the M1 receptor-mediated signaling pathway.[1]
-
Protocol:
-
Use rat hippocampal slices and pre-incubate them with [³H]myo-inositol to label the membrane phosphoinositides.
-
Incubate the slices with the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Terminate the reaction and extract the inositol phosphates.
-
Separate the inositol phosphates by anion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates produced by liquid scintillation counting.
-
In Vivo Assays
1. Amelioration of Scopolamine-Induced Amnesia (Passive Avoidance Task)
This test evaluates the cognitive-enhancing effects of the compounds in a rat model of amnesia.[1]
-
Protocol:
-
Administer the test compound to rats.
-
After a set period, induce amnesia by administering scopolamine.
-
Train the rats in a passive avoidance apparatus, which consists of a lighted and a dark compartment. An aversive stimulus (e.g., a mild foot shock) is delivered in the dark compartment.
-
24 hours later, place the rats back in the lighted compartment and measure the latency to enter the dark compartment.
-
An increased latency to enter the dark compartment indicates an amelioration of the scopolamine-induced amnesia.
-
2. Assessment of Cholinergic Side Effects
The induction of hypothermia, tremor, and salivation are common side effects of muscarinic agonists.
-
Protocol:
-
Administer the test compound to rats.
-
Hypothermia: Measure the rectal temperature at regular intervals using a digital thermometer.
-
Tremor: Observe the animals for the presence and severity of tremors, which can be scored on a predefined scale.
-
Salivation: Collect and measure the amount of saliva produced over a specific period.
-
Data Presentation
The quantitative data obtained from the biological assays should be summarized in clearly structured tables for easy comparison of the synthesized compounds.
Table 1: In Vitro Binding Affinities of this compound Derivatives
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M1/M2 Selectivity Ratio |
| Compound A | |||
| Compound B | |||
| ... | |||
| YM796 (Ref.) | |||
| RS86 (Ref.) |
Table 2: In Vivo Efficacy and Side Effect Profile of this compound Derivatives
| Compound | Antiamnesic Activity (MED, mg/kg, s.c.) | Hypothermia (MED, mg/kg, s.c.) | Tremor (MED, mg/kg, s.c.) | Salivation (MED, mg/kg, s.c.) |
| Compound A | ||||
| Compound B | ||||
| ... | ||||
| YM796 (Ref.) | ||||
| RS86 (Ref.) |
(MED: Minimum Effective Dose)
Conclusion
The this compound scaffold provides a versatile platform for the design and synthesis of novel M1 muscarinic agonists. The protocols and application notes presented here offer a comprehensive framework for the chemical synthesis and pharmacological evaluation of these compounds. By systematically exploring the structure-activity relationships, researchers can develop potent and selective M1 agonists with therapeutic potential for cognitive disorders. Careful evaluation of both efficacy and potential side effects is crucial for the identification of promising drug candidates.
References
Application of 2,8-Diazaspiro[4.5]decan-3-one in Developing GPIIb-IIIa Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the 2,8-diazaspiro[4.5]decan-3-one scaffold in the discovery and development of novel Glycoprotein IIb-IIIa (GPIIb-IIIa) antagonists. GPIIb-IIIa is a key receptor in platelet aggregation and a prime target for anti-thrombotic therapies.
Introduction
The this compound scaffold has emerged as a promising template for the design of potent and orally bioavailable GPIIb-IIIa antagonists. This heterocyclic structure provides a rigid framework that allows for the precise spatial orientation of pharmacophoric groups necessary for high-affinity binding to the GPIIb-IIIa receptor. By modifying substituents on this core, researchers can optimize potency, selectivity, and pharmacokinetic properties, leading to the development of drug candidates for the treatment of thromboembolic disorders.
Data Presentation
The following table summarizes the in vitro potency and pharmacokinetic profile of a key compound, CT50728, and its double prodrug, CT51464, which are based on the this compound scaffold.[1]
| Compound | Assay Type | IC50 (nM) | Species | Bioavailability (F%) | Half-life (t1/2, h) |
| CT50728 (Active form) | Solid-phase GPIIb-IIIa ELISA | 4 | - | - | - |
| Platelet Aggregation (PRP, citrate) | 53 | - | - | - | |
| Platelet Aggregation (PRP, PPACK) | 110 | - | - | - | |
| CT51464 (Prodrug) | - | - | Rat | 22 | 1.81 |
| Dog | 73 | 8.97 | |||
| Cynomolgus Monkey | 33 | 14.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
While a highly detailed, step-by-step protocol for the specific synthesis of the this compound core for GPIIb-IIIa antagonists is proprietary and not fully disclosed in the public domain, a general strategy can be outlined based on the synthesis of similar spirocyclic structures.[2][3][4] This typically involves a multi-step process.
General Synthetic Strategy:
A plausible synthetic route involves the construction of the spirocyclic core followed by the introduction of the necessary pharmacophoric elements. One potential approach is a Michael addition reaction followed by cyclization.
Note: The following is a generalized procedure and would require optimization for specific target molecules.
-
Michael Addition: Reaction of a suitable piperidine-based precursor with an α,β-unsaturated ester.
-
Cyclization: Intramolecular cyclization of the Michael adduct to form the this compound core. This can be achieved through heating or the use of a suitable catalyst.
-
Functionalization: Subsequent chemical modifications to install the acidic and basic groups that mimic the RGD (Arginine-Glycine-Aspartic acid) motif of fibrinogen, which is the natural ligand for GPIIb-IIIa. This often involves acylation and coupling reactions to attach moieties such as an amidinophenyl group (mimicking arginine) and a carboxylic acid or its bioisostere (mimicking aspartic acid).
For a more detailed, analogous synthesis of a 1,4,8-triazaspiro[4.5]decan-2-one, which shares a similar spirocyclic core, one could refer to the solid-phase synthesis protocol described by Albanese et al.[4] This involves Fmoc-protected amino acids on a solid support, followed by reaction with N-benzyl-4-piperidone and subsequent cleavage from the resin.
Protocol 2: In Vitro GPIIb-IIIa Binding Assay (Solid-Phase ELISA)
This protocol is designed to determine the in vitro potency of this compound derivatives to inhibit the binding of fibrinogen to the GPIIb-IIIa receptor.
Materials:
-
Purified human GPIIb-IIIa receptor
-
Fibrinogen
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA)
-
Test compounds (this compound derivatives)
-
Anti-fibrinogen antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified GPIIb-IIIa receptor overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a solution of BSA for 1-2 hours at room temperature.
-
Competition: Add serial dilutions of the test compounds to the wells, followed by a fixed concentration of fibrinogen. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the plates to remove unbound reagents.
-
Detection: Add HRP-conjugated anti-fibrinogen antibody and incubate for 1 hour at room temperature.
-
Substrate Addition: After another wash step, add TMB substrate and allow the color to develop.
-
Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition of fibrinogen binding for each concentration of the test compound and determine the IC50 value.
Protocol 3: Platelet Aggregation Assay
This assay measures the ability of the test compounds to inhibit platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human blood collected in sodium citrate or PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) anticoagulant.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.
-
Platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide - TRAP).
-
Test compounds (this compound derivatives).
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.
-
Baseline Adjustment: Adjust the aggregometer baseline to 0% aggregation with PRP and 100% aggregation with PPP.
-
Incubation: Pre-incubate PRP with various concentrations of the test compound or vehicle control for a specified time at 37°C.
-
Aggregation Induction: Add a platelet agonist (e.g., 20 µM ADP) to the PRP and monitor the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: The extent of platelet aggregation is measured as the maximum change in light transmission. Calculate the percent inhibition of aggregation for each compound concentration and determine the IC50 value.
Mandatory Visualizations
GPIIb-IIIa Signaling Pathway
The following diagram illustrates the "inside-out" and "outside-in" signaling pathways of the GPIIb-IIIa receptor, which are crucial for platelet aggregation.
Caption: GPIIb-IIIa signaling and antagonist inhibition.
Experimental Workflow for Antagonist Evaluation
The following diagram outlines the general workflow for the preclinical evaluation of this compound based GPIIb-IIIa antagonists.
Caption: Workflow for GPIIb-IIIa antagonist development.
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,8-Diazaspiro[4.5]decan-3-one Derivatives as RIPK1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study and evaluation of 2,8-diazaspiro[4.5]decan-3-one derivatives as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). These compounds represent a novel chemotype with the potential for development as therapeutics for inflammatory diseases, neurodegeneration, and other conditions driven by necroptotic cell death.
Application Notes
Introduction to RIPK1 and Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways governing inflammation and cell death.[1][2][3] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate pro-survival signals through the NF-κB pathway or trigger programmed cell death via apoptosis or necroptosis.[4][5]
Necroptosis is a form of regulated, lytic cell death that is executed when the apoptotic machinery, particularly caspase-8, is inhibited.[6] In this context, RIPK1 kinase activity becomes essential for the formation of a signaling complex known as the "necrosome," which also involves RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[7] The activation and phosphorylation of MLKL by RIPK3 leads to its oligomerization and translocation to the plasma membrane, causing membrane rupture and cell death.[7] Dysregulated necroptosis is implicated in the pathogenesis of numerous human diseases, making RIPK1 a promising therapeutic target.[3][8]
Discovery of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors
Through virtual screening and subsequent structural optimization, a novel series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been identified as potent inhibitors of RIPK1 kinase activity.[8][9] The initial hit, identified from a virtual screening workflow, was 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.[8][9] Further optimization of this scaffold led to the development of compounds with significant inhibitory potency.
The lead compound from this series, compound 41 , demonstrated prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[8][9] Furthermore, this compound showed a significant anti-necroptotic effect in a cellular model using U937 cells.[8][9] This class of compounds serves as a valuable starting point for further drug development efforts targeting RIPK1-mediated pathologies.
Quantitative Data and Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship for a selection of 2,8-diazaspiro[4.5]decan-1-one derivatives. The data highlights the impact of substitutions on the core scaffold on RIPK1 inhibitory potency.
| Compound ID | R1 Group | R2 Group | IC50 (nM) for RIPK1 |
| 8 | -H | Benzyl | >10000 |
| 35 | 4-Fluorobenzyl | -H | 4700 |
| 36 | 4-Chlorobenzyl | -H | 1800 |
| 38 | 4-Trifluoromethylbenzyl | -H | 530 |
| 40 | 4-Cyanobenzyl | -H | 210 |
| 41 | 4-Trifluoromethoxybenzyl | -H | 92 |
| 42 | 3-Chlorobenzyl | -H | 1400 |
Note: Data extracted from "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors". The original publication should be consulted for the full dataset and compound structures.
SAR Insights:
-
The initial hit (Compound 8) showed weak activity.
-
Modifications at the R1 position with substituted benzyl groups significantly impacted potency.
-
Electron-withdrawing groups on the phenyl ring of the benzyl substituent at R1 were favorable for activity.
-
The 4-trifluoromethoxybenzyl substituent (Compound 41) provided the most potent inhibition in this series.
Visualizations
Caption: RIPK1 signaling pathway leading to necroptosis and the point of inhibition.
Caption: General workflow for screening and identifying RIPK1 kinase inhibitors.
Experimental Protocols
Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a generalized method for determining the in vitro potency (IC50) of test compounds against recombinant human RIPK1 kinase using a luminescence-based ADP detection assay.
Materials:
-
Recombinant Human RIPK1 (amino acids 1-327), N-terminal GST tag
-
Myelin Basic Protein (MBP) substrate
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ATP solution
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the Kinase Reaction Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the reaction is ≤1%.
-
Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls). b. Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in Kinase Reaction Buffer. c. Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate Kinase Reaction: a. Add 5 µL of ATP solution (prepared in Kinase Reaction Buffer) to all wells to start the reaction. The final ATP concentration should be at or near its Km value for RIPK1. b. Incubate the plate at 30°C for 1 hour.
-
Terminate Reaction and Deplete ATP: a. Add 10 µL of ADP-Glo™ Reagent to each well. b. Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: a. Add 20 µL of Kinase Detection Reagent to each well. b. Incubate at room temperature for 30-60 minutes to convert the ADP generated during the kinase reaction into ATP and generate a luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate luminometer. b. Calculate the percent inhibition for each compound concentration relative to the high (no enzyme or 100% inhibition) and low (DMSO vehicle or 0% inhibition) controls. c. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Necroptosis Inhibition Assay in U937 Cells
This protocol describes a method to assess the ability of test compounds to inhibit necroptosis in the human U937 monocytic cell line. Necroptosis is induced using a combination of TNFα, a Smac mimetic (to block cIAPs), and a pan-caspase inhibitor (to block apoptosis).
Materials:
-
U937 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human TNFα
-
Smac mimetic (e.g., birinapant, LCL161)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Clear-bottom, white-walled 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture U937 cells according to standard protocols. b. Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 50 µL of culture medium.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Add 25 µL of the diluted compound solution to the appropriate wells. Include a DMSO vehicle control. c. Incubate the plate for 1 hour at 37°C.
-
Induction of Necroptosis: a. Prepare a 4X induction cocktail containing TNFα (final concentration ~20 ng/mL), a Smac mimetic (final concentration ~100 nM), and Z-VAD-FMK (final concentration ~20 µM) in culture medium. b. Add 25 µL of the induction cocktail to all wells except for the untreated controls. c. The final volume in each well should be 100 µL.
-
Incubation: a. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Measurement of Cell Viability: a. Equilibrate the plate and the cell viability reagent (e.g., CellTiter-Glo®) to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (100 µL). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate luminometer. b. Calculate the percent protection from necroptosis for each compound concentration relative to the vehicle-treated/induced cells (0% protection) and untreated cells (100% viability). c. Determine the EC50 value by plotting the percent protection against the log of the compound concentration and fitting the data to a suitable dose-response curve.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. reactionbiology.com [reactionbiology.com]
- 3. RIPK1 Kinase Enzyme System [promega.com]
- 4. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor necrosis factor is a necroptosis-associated alarmin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 8. ulab360.com [ulab360.com]
- 9. ulab360.com [ulab360.com]
Application Notes and Protocols for the Development of TYK2/JAK1 Inhibitors Utilizing a 2,8-Diazaspiro[4.5]decan-3-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the research and development of dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors based on a novel 2,8-diazaspiro[4.5]decan-3-one scaffold. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases. Selective inhibition of TYK2 and JAK1 presents a promising therapeutic strategy to modulate the inflammatory response mediated by cytokines such as interferons (IFNs), interleukin-12 (IL-12), and IL-23.
The information herein is centered around the development and characterization of potent and selective TYK2/JAK1 inhibitors, with a particular focus on the lead compound identified as "compound 48" in recent literature.[1] This compound has demonstrated significant therapeutic potential in preclinical models. These notes are intended to guide researchers in the synthesis, in vitro evaluation, and in vivo assessment of similar compounds.
Data Presentation
In Vitro Potency and Selectivity
The inhibitory activity of the lead this compound derivative, compound 48, against the four members of the JAK family is summarized below. The data highlights its potent and selective inhibition of TYK2 and JAK1.
| Target Kinase | IC50 (nM)[1] | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| TYK2 | 6 | >23-fold | >60-fold |
| JAK1 | 37 | >3.7-fold | >9.7-fold |
| JAK2 | >140 | - | - |
| JAK3 | >362 | - | - |
In Vivo Efficacy in a Murine Model of Colitis
Compound 48 has shown significant anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced acute ulcerative colitis mouse model, demonstrating greater efficacy than the pan-JAK inhibitor tofacitinib.[1]
| Treatment Group | Dosage (mg/kg, p.o.) | Key Findings[1] |
| Vehicle | - | Severe colitis symptoms |
| Compound 48 | 15 and 30 | Dose-dependent reduction in disease activity index (DAI), colon shortening, and histological damage. |
| Tofacitinib | 30 | Less effective than compound 48 at the same dose in mitigating colitis symptoms. |
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. Dual inhibition of TYK2 and JAK1 can effectively block the signaling of key pro-inflammatory cytokines.
Caption: JAK-STAT signaling pathway and points of inhibition.
General Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the evaluation of novel TYK2/JAK1 inhibitors, from synthesis to in vivo testing.
Caption: Experimental workflow for inhibitor development.
Experimental Protocols
Protocol 1: Synthesis of the this compound Scaffold
This protocol provides a representative method for the synthesis of the core this compound scaffold, based on established synthetic routes for similar spirocyclic structures.
Materials:
-
Commercially available starting materials (e.g., substituted piperidones and amino acids)
-
Appropriate solvents (e.g., methanol, dichloromethane, tetrahydrofuran)
-
Reagents for cyclization and deprotection steps (e.g., dehydrating agents, acids, bases, hydrogenation catalysts)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Step 1: Formation of the Spirocyclic Precursor.
-
React a suitable N-protected 4-piperidone with an appropriate amino acid derivative (e.g., an ester) under conditions that facilitate a Pictet-Spengler or a related cyclization reaction to form the initial spirocyclic lactam. This may involve the use of a dehydrating agent and an acid catalyst.
-
-
Step 2: Modification of the Spirocycle.
-
Perform necessary functional group manipulations on the spirocyclic intermediate. This may include reduction of the lactam carbonyl to an amine or other modifications to introduce desired reactive handles for subsequent derivatization.
-
-
Step 3: Deprotection.
-
Remove the protecting groups from the nitrogen atoms of the spirocycle. The choice of deprotection conditions will depend on the protecting groups used (e.g., hydrogenolysis for a benzyl group, acidic conditions for a Boc group).
-
-
Step 4: Purification.
-
Purify the final this compound scaffold using flash column chromatography or recrystallization.
-
-
Step 5: Characterization.
-
Confirm the structure and purity of the synthesized scaffold using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 values of test compounds against TYK2 and JAK1 kinases.
Materials:
-
Recombinant human TYK2 and JAK1 enzymes
-
Kinase buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA)
-
ATP
-
A suitable peptide substrate (e.g., a biotinylated peptide)
-
Detection reagents (e.g., HTRF-based or ADP-Glo™ kinase assay kits)
-
Test compounds dissolved in DMSO
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells (with and without enzyme activity). Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Protocol 3: Cell-Based STAT Phosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of compounds on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A suitable human cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a specific immune cell line)
-
Cell culture medium and supplements
-
Cytokines for stimulation (e.g., IFN-α for STAT1 phosphorylation, IL-6 for STAT3 phosphorylation)
-
Test compounds dissolved in DMSO
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the cells to the desired density.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes). Include unstimulated and vehicle-treated stimulated controls.
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in each treatment group.
-
Data Analysis: Determine the percentage of inhibition of STAT phosphorylation at each compound concentration and calculate the IC50 value.
Protocol 4: In Vivo Efficacy in a DSS-Induced Colitis Model
This protocol describes a widely used model to evaluate the therapeutic efficacy of compounds in treating inflammatory bowel disease.
Materials:
-
Mice (e.g., C57BL/6 strain)
-
Dextran sulfate sodium (DSS)
-
Test compound and vehicle for oral administration
-
Tofacitinib as a positive control
-
Equipment for animal monitoring (e.g., weighing scales)
-
Materials for sample collection and analysis (e.g., histology, ELISA)
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental facility for at least one week.
-
Induction of Colitis: Administer DSS (e.g., 2.5-3% w/v) in the drinking water for a defined period (e.g., 5-7 days) to induce colitis. A control group receives normal drinking water.
-
Treatment: Administer the test compound, vehicle, or positive control (tofacitinib) orally once or twice daily, starting from the day of DSS administration or after the onset of disease symptoms.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the study, euthanize the mice and collect colons for macroscopic evaluation (length and weight) and histological analysis. Blood and tissue samples can also be collected for cytokine analysis.
-
Data Analysis: Compare the DAI scores, colon length and weight, histological scores, and cytokine levels between the different treatment groups to assess the efficacy of the test compound.
Protocol 5: Analysis of Th1, Th2, and Th17 Cell Differentiation
This protocol provides a general method to assess the effect of the inhibitor on T helper cell differentiation in vivo, typically from the spleens of treated animals in the colitis model.
Materials:
-
Spleens from treated and control mice
-
Reagents for single-cell suspension preparation
-
Cell culture medium and supplements
-
Stimulants for T cell activation (e.g., PMA and ionomycin)
-
Brefeldin A (protein transport inhibitor)
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Spleen Cell Isolation: Prepare single-cell suspensions from the spleens of mice from the in vivo study.
-
In Vitro Restimulation: Restimulate the splenocytes in vitro with PMA and ionomycin in the presence of Brefeldin A for several hours to promote intracellular cytokine accumulation.
-
Surface Staining: Stain the cells with a fluorescently labeled antibody against CD4.
-
Intracellular Staining: Fix, permeabilize, and stain the cells with fluorescently labeled antibodies against IFN-γ, IL-4, and IL-17A.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, gating on the CD4+ T cell population, to determine the percentage of Th1, Th2, and Th17 cells in each treatment group.
-
Data Analysis: Compare the proportions of Th1, Th2, and Th17 cells between the different treatment groups to evaluate the immunomodulatory effects of the inhibitor.
References
In Vivo Evaluation of 2,8-Diazaspiro[4.5]decan-3-one Compounds in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vivo evaluation of 2,8-diazaspiro[4.5]decan-3-one and its analogs, drawing from available preclinical research. Due to a lack of extensive public data on the specific this compound core structure, this guide incorporates data from closely related analogs, primarily 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and other 2,8-diazaspiro[4.5]decane derivatives. This information is intended to serve as a foundational resource for designing and conducting in vivo studies for this class of compounds.
Overview of Biological Activities
Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have demonstrated a range of biological activities in animal models, suggesting their potential as therapeutic agents. Notably, analogs have been investigated for their roles as:
-
Muscarinic Agonists: Specifically, 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives have been evaluated for their activity as M1 muscarinic agonists, with potential applications in cognitive disorders.[1]
-
Anti-inflammatory Agents: The 2,8-diazaspiro[4.5]decan-1-one scaffold has been identified as a source of potent dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.
-
Inhibitors of Necroptosis: 2,8-diazaspiro[4.5]decan-1-one derivatives have also been explored as inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptotic cell death.
-
Glycoprotein IIb-IIIa Antagonists: The broader 2,8-diazaspiro[4.5]decane framework has been utilized to develop orally active antagonists of glycoprotein IIb-IIIa, with potential applications in thrombosis.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of 2,8-diazaspiro[4.5]decane analogs.
Table 1: In Vivo Efficacy of a 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Analog (Compound 6a)
| Compound | Animal Model | Assay | Dose (s.c.) | Efficacy | Reference |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) | Rat | Scopolamine-induced impairment in passive avoidance tasks | 0.1 mg/kg | Antiamnesic activity | [1] |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) | Rat | Hypothermia induction | 3 mg/kg | Induced hypothermia | [1] |
Table 2: Pharmacokinetic Parameters of a 2,8-Diazaspiro[4.5]decane Analog (Compound 22)
| Compound | Species | Route | Bioavailability (F%) | Half-life (t½) | Reference |
| Compound 22 (CT51464) | Rat | Oral | 22% | 1.81 h | |
| Compound 22 (CT51464) | Dog | Oral | 73% | 8.97 h | |
| Compound 22 (CT51464) | Cynomolgus Monkey | Oral | 33% | 14.2 h |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on studies of closely related spirocyclic compounds and can be adapted for the evaluation of this compound derivatives.
Acute Oral Toxicity Study in Mice
Objective: To determine the acute toxicity and estimate the LD50 of the test compound after a single oral dose.
Materials:
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Swiss albino mice (male and female, 20-25 g)
-
Oral gavage needles
-
Observation cages
Protocol:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days before the experiment.
-
Dose Preparation: Prepare a homogenous suspension of the test compound in the vehicle at the desired concentrations.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group), including a control group receiving only the vehicle.
-
Administer a single oral dose of the test compound to the treatment groups. A range of doses should be used to determine the lethal dose.
-
-
Observation:
-
Continuously observe the animals for the first 4 hours after dosing for any signs of toxicity (e.g., changes in motor activity, tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma).
-
Record mortality at 24 hours and then daily for 14 days.
-
-
Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the test compound after intravenous and oral administration.
Materials:
-
Test compound
-
Formulation vehicle (e.g., saline for IV, appropriate vehicle for oral)
-
Wistar or Sprague-Dawley rats (male, cannulated if serial sampling is required)
-
Dosing syringes and gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Preparation: Fast the animals overnight before dosing.
-
Dosing:
-
Intravenous (IV): Administer the test compound via tail vein injection.
-
Oral (PO): Administer the test compound by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Extract the test compound from the plasma samples.
-
Quantify the concentration of the test compound in the plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance, volume of distribution, and oral bioavailability) using appropriate software.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic activity of the test compound.
Materials:
-
Test compound
-
Vehicle
-
Standard analgesic drug (e.g., Aspirin)
-
0.6% acetic acid solution
-
Swiss albino mice (20-25 g)
-
Observation chambers
Protocol:
-
Grouping and Dosing:
-
Divide mice into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups (at various doses).
-
Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before the acetic acid injection.
-
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20-30 minutes, starting 5 minutes after the injection.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of the test compound.
Materials:
-
Test compound
-
Vehicle
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
1% w/v carrageenan solution in saline
-
Wistar rats (150-200 g)
-
Pletysmometer or digital calipers
Protocol:
-
Grouping and Dosing:
-
Divide rats into groups (n=6 per group): vehicle control, standard drug, and test compound groups.
-
Administer the test compound or standard drug orally 1 hour before the carrageenan injection.
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate relevant signaling pathways and experimental workflows for the in vivo evaluation of this compound compounds.
References
Application Notes and Protocols for High-Throughput Screening of 2,8-Diazaspiro[4.5]decan-3-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,8-diazaspiro[4.5]decan-3-one scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. Libraries of compounds based on this core structure have been investigated for their potential as modulators of various cellular signaling pathways, showing promise in the development of novel therapeutics for inflammatory diseases, neurodegenerative disorders, and cancer. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large chemical libraries to identify starting points for drug discovery programs.[1] This document provides detailed application notes and protocols for the high-throughput screening of this compound libraries against key protein kinase targets.
Target Rationale
Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of several key kinases involved in disease pathogenesis:
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A crucial regulator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions.[2][3] Inhibition of RIPK1 is a promising therapeutic strategy for diseases such as rheumatoid arthritis, psoriasis, and neurodegenerative disorders.[3]
-
Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2): These kinases are integral components of the JAK/STAT signaling pathway, which mediates cellular responses to a wide array of cytokines and growth factors.[4] Dysregulation of this pathway is associated with autoimmune diseases and cancer, making JAK1 and TYK2 attractive drug targets.[4][5]
Data Presentation
The following tables summarize representative data from a hypothetical high-throughput screening campaign of a 10,000-compound this compound library against RIPK1 and JAK1.
Table 1: Primary High-Throughput Screening Summary
| Parameter | RIPK1 Assay | JAK1 Assay |
| Library Size | 10,000 | 10,000 |
| Screening Concentration | 10 µM | 10 µM |
| Assay Format | TR-FRET | TR-FRET |
| Primary Hit Threshold | >50% Inhibition | >50% Inhibition |
| Number of Primary Hits | 152 | 128 |
| Hit Rate | 1.52% | 1.28% |
| Z'-Factor | 0.82 | 0.79 |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | Target Kinase | IC50 (nM) |
| DS45D3-001 | RIPK1 | 92 |
| DS45D3-002 | RIPK1 | 150 |
| DS45D3-003 | RIPK1 | 275 |
| DS45D3-004 | JAK1 | 37 |
| DS45D3-005 | JAK1 | 88 |
| DS45D3-006 | JAK1 | 190 |
Signaling Pathways
Necroptosis Signaling Pathway
The diagram below illustrates the central role of RIPK1 in the necroptosis pathway, a key target for a this compound library screen.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2,8-Diazaspiro[4.5]decan-3-one and Analogues as Opioid Receptor Modulators
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction
The 2,8-diazaspiro[4.5]decan-3-one scaffold and its bioisosteres, such as the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, have emerged as privileged structures in the design of potent and selective modulators of opioid receptors. These rigid spirocyclic systems provide a well-defined three-dimensional arrangement of pharmacophoric features, enabling fine-tuning of affinity and functional activity at the mu (µ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) receptors. This document outlines the key structure-activity relationships for this class of compounds and provides detailed protocols for their pharmacological evaluation.
Data Presentation: Quantitative SAR of Spirocyclic Opioid Receptor Modulators
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of representative this compound analogues and related spirocyclic compounds at the delta opioid receptor (DOR) and NOP receptor.
Table 1: SAR of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogues at the Delta Opioid Receptor (DOR)
| Compound ID | R1 | R2 | DOR Ki (nM) | DOR EC50 (nM) (cAMP) | DOR Emax (%) (cAMP) | MOR Ki (nM) |
| 1 | H | 4-fluorophenyl | 180 | 180 | 98 | >10,000 |
| 2 | Methyl | 4-fluorophenyl | 300 | 500 | 78 | >10,000 |
| 3 | H | 2-thienyl | 590 | 1200 | 72 | >10,000 |
Data extracted from Meqbil et al., J Pharmacol Exp Ther, 2024.[1][2][3]
Table 2: SAR of N-Substituted Spiropiperidines as NOP Receptor Ligands
| Compound ID | N-Substituent | NOP Ki (nM) | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| 4 | Cyclooctyl | 0.8 | 1200 | 1500 | 800 |
| 5 | 4-Methylcyclohexyl | 1.2 | >10000 | >10000 | 2500 |
| 6 | Indan-2-yl | 1.5 | 3500 | 8000 | 1800 |
| 7 | 1,2,3,4-Tetrahydronaphthalen-2-yl | 0.5 | 2000 | 5000 | 1000 |
Data is illustrative and based on trends discussed in Caldwell et al., Bioorg Med Chem Lett, 2007.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below.
Protocol 1: Radioligand Binding Assays for Opioid Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the human mu (µ), delta (δ), kappa (κ), and NOP opioid receptors.
Materials:
-
Cell membranes expressing the human opioid receptor of interest (e.g., from CHO-K1 or HEK293 cells)
-
Radioligands: [³H]-DAMGO (for µ), [³H]-Naltrindole (for δ), [³H]-U-69,593 (for κ), [³H]-Nociceptin (for NOP)
-
Non-specific binding inhibitors: Naloxone (for µ, δ, κ), unlabeled Nociceptin (for NOP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds dissolved in DMSO
-
96-well filter plates and a cell harvester
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and the test compound or vehicle.
-
For determining non-specific binding, add a high concentration of the corresponding non-specific binding inhibitor.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for Opioid Receptor Agonism
Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds as agonists at Gi-coupled opioid receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the opioid receptor of interest.
-
Assay medium (e.g., DMEM/F12)
-
Forskolin
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay, Promega)
-
Test compounds dissolved in DMSO
-
96-well white-walled, clear-bottom plates
Procedure:
-
Seed the cells in the 96-well plates and allow them to attach overnight.
-
The following day, replace the medium with assay medium and incubate with the cAMP detection reagent (if required by the kit).
-
Prepare serial dilutions of the test compounds in the assay medium.
-
Add the test compounds to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a concentration of forskolin that induces a submaximal increase in cAMP levels.
-
Incubate for a further 15-30 minutes.
-
Measure the luminescence or fluorescence according to the cAMP detection kit manufacturer's instructions.
-
Generate dose-response curves by plotting the inhibition of the forskolin-induced cAMP signal against the concentration of the test compound.
-
Determine the EC50 and Emax values by non-linear regression analysis. The Emax is typically expressed as a percentage of the response of a standard full agonist.
Mandatory Visualizations
Caption: Workflow for SAR studies of this compound analogues.
Caption: Simplified Gi/o-coupled opioid receptor signaling pathway.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Profiling of 2,8-Diazaspiro[4.5]decan-3-one-based Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,8-diazaspiro[4.5]decan-3-one scaffold is a novel structural motif gaining interest in medicinal chemistry. Its inherent three-dimensionality, resulting from the spirocyclic core, offers the potential for improved physicochemical and pharmacokinetic (PK) properties compared to traditional flat, aromatic structures.[1][2][3] Shifting to molecules with a higher fraction of sp3-hybridized carbons, like those in spirocycles, often correlates with enhanced solubility and better metabolic stability.[1] Early and comprehensive pharmacokinetic profiling is crucial to assess the viability of drug candidates built on this scaffold, guiding the optimization of their absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] This document outlines key in vitro and in vivo protocols for characterizing the PK profile of a hypothetical drug candidate, "DSP-123," a representative of the this compound class.
Data Presentation: Hypothetical PK Profile of DSP-123
The following table summarizes the key pharmacokinetic parameters for the hypothetical drug candidate, DSP-123, after administration in Sprague-Dawley rats. These values are representative of a promising preclinical candidate and are obtained using the protocols detailed below.
| Parameter | Intravenous (IV) | Oral (PO) | Unit | Description |
| Dose | 1 | 5 | mg/kg | Administered dose of the compound. |
| Cmax | 1250 | 850 | ng/mL | Maximum observed plasma concentration.[6] |
| Tmax | 0.08 | 1.0 | h | Time to reach Cmax.[6] |
| AUC(0-t) | 2850 | 7125 | h*ng/mL | Area under the plasma concentration-time curve.[6] |
| t½ (half-life) | 3.5 | 4.1 | h | Time for plasma concentration to reduce by half.[7] |
| CL (Clearance) | 5.8 | - | mL/min/kg | Volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | 1.7 | - | L/kg | Apparent volume into which the drug is distributed. |
| F (Bioavailability) | - | 50 | % | Fraction of the oral dose that reaches systemic circulation. |
| Plasma Protein Binding | \multicolumn{2}{c | }{85} | % | Percentage of drug bound to plasma proteins. |
| Microsomal t½ | \multicolumn{2}{c | }{45} | min | Half-life in liver microsome stability assay.[8] |
Experimental Protocols & Visualizations
The generation of robust pharmacokinetic data relies on a series of well-defined experiments. The workflow begins with in vivo studies to understand the drug's behavior in a whole organism, complemented by in vitro assays that provide specific information on metabolism and protein binding.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 5. pharmtech.com [pharmtech.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. protocols.io [protocols.io]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Application Notes and Protocols for Cell-Based Efficacy Testing of 2,8-Diazaspiro[4.5]decan-3-one Derivatives
Introduction
The 2,8-diazaspiro[4.5]decan-3-one scaffold is a promising privileged structure in medicinal chemistry. Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have shown potent activity as inhibitors of key signaling molecules such as Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members, which are implicated in inflammatory diseases and cancer.[1][2][3] This application note provides a detailed protocol for evaluating the in vitro efficacy of a novel hypothetical derivative, DSP-831, a potent inhibitor of the pro-survival "Cancer Proliferation Pathway".
These protocols are designed for researchers in drug discovery and cancer biology to assess the cytotoxic and apoptotic effects of DSP-831 on cancer cell lines. The following sections detail the experimental procedures for determining cell viability, quantifying apoptosis, and confirming the inhibition of the target signaling pathway.
Hypothetical Signaling Pathway: Cancer Proliferation Pathway
DSP-831 is hypothesized to inhibit the "Cancer Proliferation Pathway" by targeting the kinase activity of "Proliferation Kinase A (PKA-α)". This pathway, when activated by growth factors, leads to the phosphorylation of the transcription factor "STAT-Z", promoting the expression of anti-apoptotic and pro-proliferative genes.
Experimental Workflow
The overall workflow for assessing the efficacy of DSP-831 involves a multi-step process beginning with cell culture, followed by compound treatment, and subsequent analysis using various cell-based assays.
Data Presentation
Table 1: Cytotoxicity of DSP-831 in HeLa Cells (MTT Assay)
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 0.1 | 98.2 ± 3.9 | 95.4 ± 4.2 | 90.1 ± 5.3 |
| 1 | 85.7 ± 4.1 | 75.3 ± 3.8 | 62.5 ± 4.7 |
| 5 | 60.1 ± 3.5 | 48.9 ± 4.0 | 35.2 ± 3.9 |
| 10 | 45.3 ± 2.9 | 25.1 ± 3.1 | 15.8 ± 2.5 |
| 25 | 20.8 ± 2.5 | 10.2 ± 1.9 | 5.4 ± 1.2 |
| 50 | 8.1 ± 1.8 | 4.7 ± 1.1 | 2.1 ± 0.8 |
| IC50 (µM) | 12.5 | 6.2 | 3.8 |
Table 2: Apoptosis Induction by DSP-831 in HeLa Cells at 48h (Annexin V/PI Staining)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| DSP-831 (5 µM) | 55.3 ± 3.1 | 30.7 ± 2.5 | 14.0 ± 1.9 |
| DSP-831 (10 µM) | 30.2 ± 2.8 | 45.1 ± 3.3 | 24.7 ± 2.6 |
Table 3: Inhibition of PKA-α Pathway by DSP-831 at 24h (Western Blot Densitometry)
| Treatment (10 µM) | p-STAT-Z / Total STAT-Z Ratio (Normalized) |
| Vehicle Control | 1.00 |
| DSP-831 | 0.15 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
HeLa cells (or other cancer cell line of choice)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DSP-831 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of DSP-831 in complete growth medium. The final DMSO concentration should not exceed 0.5%.[5]
-
Remove the medium from the wells and add 100 µL of the DSP-831 dilutions or vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]
Materials:
-
HeLa cells
-
6-well cell culture plates
-
DSP-831 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with DSP-831 at the desired concentrations (e.g., 5 µM and 10 µM) and a vehicle control for 48 hours.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Analysis (Western Blot)
This technique is used to detect the levels of specific proteins (total and phosphorylated) to confirm the mechanism of action of DSP-831.
Materials:
-
HeLa cells
-
6-well cell culture plates
-
DSP-831 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT-Z, anti-STAT-Z, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed HeLa cells in 6-well plates, grow to 80-90% confluency, and treat with 10 µM DSP-831 or vehicle for 24 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels. Use GAPDH as a loading control.
References
- 1. Buy 1-Oxa-4,8-diazaspiro[4.5]decan-3-one | 746543-82-8 [smolecule.com]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for the Synthesis of Substituted 2,8-Diazaspiro[4.5]decan-3-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted 2,8-diazaspiro[4.5]decan-3-ones, a scaffold of significant interest in medicinal chemistry. This class of compounds has been explored for various therapeutic applications, including as potential muscarinic agonists and dual TYK2/JAK1 inhibitors for inflammatory diseases.[1][2]
Overview of Synthetic Strategy
The synthesis of the 2,8-diazaspiro[4.5]decane core can be achieved through various multi-step sequences. A common approach involves the construction of a substituted piperidine ring, followed by the formation of the second heterocyclic ring containing the lactam functionality. The protocol detailed below is a representative method adapted from established literature procedures for related diazaspiro compounds.
Experimental Protocols
This protocol outlines a general multi-step synthesis for a substituted 2,8-diazaspiro[4.5]decan-3-one.
Protocol 1: Multi-step Synthesis of Substituted 2,8-Diazaspiro[4.5]decan-3-ones
This protocol involves the initial formation of a substituted piperidine derivative, followed by a series of reactions to construct the spirocyclic lactam.
Step 1: Synthesis of N-protected 4-piperidone
-
To a solution of a commercially available 4-piperidone derivative, add a suitable N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add a base (e.g., triethylamine or sodium bicarbonate) to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected 4-piperidone.
Step 2: Introduction of a side chain at the 4-position
-
To a solution of the N-protected 4-piperidone in an appropriate solvent (e.g., tetrahydrofuran), add a solution of a suitable nucleophile (e.g., a Grignard reagent or an organolithium reagent) at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting tertiary alcohol by column chromatography.
Step 3: Azide formation and reduction
-
Treat the tertiary alcohol with a solution of sodium azide in the presence of an acid catalyst (e.g., sulfuric acid) in a suitable solvent like chloroform.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction, extract the product, and purify to obtain the corresponding azide.
-
Reduce the azide to the primary amine using a reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent or by catalytic hydrogenation (e.g., H2, Pd/C).
Step 4: Cyclization to form the lactam ring
-
To a solution of the resulting amino ester or amino acid in a high-boiling point solvent such as toluene or xylene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography to afford the desired substituted this compound.
Step 5: N-deprotection (if required)
-
If the piperidine nitrogen is protected, remove the protecting group under appropriate conditions. For a Boc group, treat with an acid such as trifluoroacetic acid in dichloromethane. For a Cbz group, use catalytic hydrogenation.
-
Neutralize the reaction mixture, extract the product, and purify as needed.
Data Presentation
The following table summarizes representative quantitative data for various synthesized diazaspiro[4.5]decan-3-one derivatives and related compounds from the literature.
| Compound ID | Structure | Synthetic Yield (%) | Biological Activity (IC50) | Reference |
| Compound 48 | 2,8-diazaspiro[4.5]decan-1-one derivative | Not explicitly stated | TYK2: 6 nM, JAK1: 37 nM | [2] |
| 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | 1,3-diazaspiro[4.5]decane-2,4-dione derivative | 60% (overall) | Not reported | [3] |
| (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 1,4,8-triazaspiro[4.5]decan-2-one derivative | 38% | Not reported | [4] |
| (S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | 1,4,8-triazaspiro[4.5]decan-2-one derivative | 15% | Not reported | [4] |
| (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 1,4,8-triazaspiro[4.5]decan-2-one derivative | 41% | Not reported | [4] |
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of substituted 2,8-diazaspiro[4.5]decan-3-ones.
Caption: General workflow for the synthesis of substituted 2,8-diazaspiro[4.5]decan-3-ones.
References
- 1. 2-(Substituted)amino-2,8-diazaspiro[4,5]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2,8-Diazaspiro[4.5]decan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2,8-Diazaspiro[4.5]decan-3-one and its derivatives. Due to the limited specific literature on this exact molecule, the following guidance is based on established principles and data from the synthesis of closely related diazaspiro[4.5]decane and spiro-lactam systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges revolve around controlling the stereochemistry of the spirocyclic core. Key difficulties include:
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Diastereoselectivity: Achieving a high diastereomeric ratio (d.r.) during the formation of the spirocyclic ring system can be difficult. The approach of the nucleophile to the electrophilic center can lead to a mixture of diastereomers which may be challenging to separate.
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Enantioselectivity: Establishing the desired absolute stereochemistry at the spirocyclic carbon is a significant hurdle. This often requires the use of chiral auxiliaries, catalysts, or starting materials, and optimization of reaction conditions to achieve high enantiomeric excess (e.e.).
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Yield Optimization: Competing side reactions, such as decomposition of starting materials under harsh conditions or the formation of byproducts, can lead to low overall yields.
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Purification: The separation of diastereomers can be non-trivial, often requiring careful chromatographic techniques.
Q2: Which synthetic strategies are commonly employed for the construction of the 2,8-diazaspiro[4.5]decane core?
A2: Several strategies can be adapted for this synthesis, including:
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Intramolecular Cyclization: A common approach involves the cyclization of a suitably functionalized piperidine precursor. For instance, an intramolecular Michael addition or an intramolecular alkylation can be used to form the five-membered lactam ring.
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Pictet-Spengler Reaction: A variation of the Pictet-Spengler reaction can be envisioned, where a piperidine-containing β-aminoethyl precursor reacts with a suitable carbonyl compound to form the spirocyclic system. Controlling the stereoselectivity in this reaction is a well-documented challenge.[1]
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Domino/Cascade Reactions: Multi-component reactions that form several bonds in a single operation can be highly efficient for constructing complex spirocycles. These reactions can offer good control over stereochemistry through careful choice of catalyst and reaction conditions.
Q3: How can I improve the diastereoselectivity of my cyclization reaction?
A3: To improve diastereoselectivity, consider the following:
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Steric Hindrance: Introduce bulky protecting groups on the piperidine nitrogen or other nearby functional groups. This can direct the cyclization to occur from a less hindered face, favoring one diastereomer.
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Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.
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Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. A screen of different solvents is recommended.
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Choice of Base/Catalyst: The nature of the base or catalyst used for the cyclization can have a profound impact on the diastereomeric ratio.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (e.g., ~1:1 Mixture of Diastereomers)
| Possible Cause | Suggested Solution |
| Insufficient Steric Bias | Introduce a bulky protecting group (e.g., Boc, Cbz) on the piperidine nitrogen (N8). This can create a facial bias, directing the intramolecular attack to form the lactam ring. |
| Thermodynamic Equilibrium | The reaction may be reaching thermodynamic equilibrium, where both diastereomers are present in significant amounts. Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically formed product. |
| Inappropriate Solvent | The solvent may not be optimal for differentiating the transition state energies leading to the two diastereomers. Screen a range of solvents with varying polarities (e.g., THF, CH2Cl2, Toluene, CH3CN). |
| Flexible Precursor Conformation | The acyclic precursor may exist in multiple low-energy conformations, leading to poor selectivity. Consider strategies to rigidify the precursor, such as introducing cyclic constraints or using a proline-derived chiral auxiliary. |
Issue 2: Low or No Enantioselectivity in Asymmetric Catalysis
| Possible Cause | Suggested Solution |
| Ineffective Chiral Catalyst | The chosen chiral catalyst may not be suitable for the substrate. Screen a variety of chiral catalysts (e.g., proline derivatives, cinchona alkaloids, chiral phosphoric acids) and ligands. |
| Catalyst Poisoning | Impurities in the starting materials or solvent can deactivate the catalyst. Ensure all reagents and solvents are of high purity and anhydrous where necessary. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the catalyzed pathway. Lower the reaction temperature and/or the concentration of reactants to favor the lower-energy catalyzed pathway. |
| Incorrect Catalyst Loading | The catalyst loading may be too low for efficient turnover or too high, leading to aggregation or side reactions. Optimize the catalyst loading (e.g., from 1 mol% to 20 mol%). |
Issue 3: Low Overall Yield
| Possible Cause | Suggested Solution |
| Decomposition of Starting Material | The reaction conditions (e.g., strong acid/base, high temperature) may be too harsh. Attempt the reaction under milder conditions. If a protecting group is used, ensure it is stable to the reaction conditions. |
| Formation of Side Products | Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Understanding the side reactions will help in optimizing the conditions to minimize them (e.g., by changing the order of addition of reagents, using a different solvent, or adding a scavenger). |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding more of a key reagent. |
| Product Instability | The desired product may be unstable under the reaction or workup conditions. Consider a milder workup procedure or in-situ protection of the product. |
Data Presentation
The following tables present hypothetical but realistic data for the stereoselective synthesis of a protected this compound derivative, based on trends observed in the synthesis of analogous compounds.
Table 1: Optimization of Diastereoselectivity via Solvent and Base Screening
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | d.r. (diastereomeric ratio) |
| 1 | THF | KHMDS | -78 | 65 | 4:1 |
| 2 | CH2Cl2 | KHMDS | -78 | 58 | 3:1 |
| 3 | Toluene | KHMDS | -78 | 72 | 6:1 |
| 4 | Toluene | NaHMDS | -78 | 68 | 5:1 |
| 5 | Toluene | LiHMDS | -78 | 75 | >10:1 |
| 6 | Toluene | LiHMDS | 0 | 78 | 7:1 |
Table 2: Enantioselective Synthesis using Chiral Phase-Transfer Catalysis
| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | Cinchonidine-derived PTC | Toluene | 0 | 55 | 78 |
| 2 | Cinchonine-derived PTC | Toluene | 0 | 52 | 75 |
| 3 | Maruoka Catalyst | Toluene | 0 | 68 | 92 |
| 4 | Maruoka Catalyst | CH2Cl2 | 0 | 65 | 88 |
| 5 | Maruoka Catalyst | Toluene | -20 | 62 | 95 |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one via Intramolecular Cyclization
This protocol is adapted from methodologies used for the synthesis of similar spiro-lactam structures.
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Starting Material Synthesis: Prepare the acyclic precursor, N-(1-benzylpiperidin-4-yl)-3-chloropropanamide.
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Cyclization:
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To a solution of the precursor (1.0 mmol) in anhydrous toluene (20 mL) under an argon atmosphere, cool the mixture to -78 °C.
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Slowly add a solution of LiHMDS (1.2 mmol, 1.0 M in THF) dropwise over 15 minutes.
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Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS.
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Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
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Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the desired product. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
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Mandatory Visualizations
Diagram 1: General Synthetic Pathway
Caption: General synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
References
Optimizing reaction conditions for 2,8-Diazaspiro[4.5]decan-3-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 2,8-diazaspiro[4.5]decan-3-one. The information is compiled from synthetic protocols and is intended to assist in optimizing reaction conditions and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound and its analogs?
A1: The synthesis of this compound and related spirocyclic compounds can be achieved through various synthetic routes. One common approach involves a multi-step sequence starting with a Michael addition reaction, followed by cyclization.[1][2] Another effective method is the use of one-pot multi-component reactions, which can offer higher efficiency and atom economy.[3] The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability of the reaction.
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the yield?
A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a primary cause. Ensure your starting materials are pure and dry, and that the reaction is allowed to proceed for a sufficient amount of time. Optimizing the reaction temperature and solvent can also significantly impact the yield. For multi-step syntheses, purification of intermediates is crucial to prevent side reactions in subsequent steps. In some cases, changing the catalyst or using a different synthetic route might be necessary to achieve higher yields.[4]
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: Side product formation is a common issue. To minimize unwanted byproducts, it is important to maintain strict control over reaction conditions. This includes precise temperature control, as fluctuations can lead to alternative reaction pathways. The order of reagent addition can also be critical. A slow, dropwise addition of a reagent can sometimes prevent the formation of side products by maintaining a low concentration of the reactive species. Inert atmosphere conditions (e.g., using nitrogen or argon) may be necessary to prevent degradation of reagents or intermediates. Careful monitoring of the reaction by techniques like TLC or LC-MS can help in identifying the point of maximum product formation before significant side products accumulate.
Q4: What are the recommended purification techniques for this compound?
A4: Purification of the final product is essential to obtain a compound of high purity. Common techniques include column chromatography on silica gel, recrystallization, and preparative HPLC. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. For instance, if the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. If the impurities have similar polarities to the product, preparative HPLC may be required for effective separation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents or catalyst. | - Check the purity and activity of all starting materials and catalysts.- Use freshly distilled solvents. |
| Incorrect reaction temperature. | - Optimize the reaction temperature. Some reactions require heating, while others need to be cooled to prevent side reactions. | |
| Insufficient reaction time. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. | |
| Multiple Spots on TLC Indicating a Mixture of Products | Non-optimal reaction conditions. | - Systematically vary reaction parameters such as solvent, temperature, and catalyst to find the optimal conditions.- Consider a different synthetic route if optimization is unsuccessful. |
| Decomposition of starting material or product. | - Run the reaction at a lower temperature.- Ensure the reaction is performed under an inert atmosphere if any components are air or moisture sensitive. | |
| Difficulty in Isolating the Product | Product is highly soluble in the work-up solvent. | - Use a different extraction solvent.- Perform multiple extractions with smaller volumes of solvent. |
| Emulsion formation during aqueous work-up. | - Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | - Increase the reaction time or temperature.- Use a slight excess of one of the reagents to drive the reaction to completion. |
| Product appears as an oil instead of a solid | Presence of impurities. | - Purify the product using column chromatography or preparative HPLC.- Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
Experimental Protocols
A general procedure for the synthesis of a 1,4,8-triazaspiro[4.5]decan-2-one derivative, which shares a similar core structure, is described below. This can be adapted for the synthesis of this compound.
General Procedure for Solid-Phase Synthesis of Spiro-Diketopiperazines: [5][6]
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Resin Preparation: A suitable resin (e.g., Rink Amide or Wang resin) is deprotected to expose the free amine.
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Dipeptide Synthesis: The resin is coupled with two consecutive Fmoc-protected amino acids using standard solid-phase peptide synthesis (SPPS) protocols.
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Cyclization: The linear dipeptide on the resin is treated with N-benzyl-4-piperidone in a suitable solvent (e.g., toluene or 2,2-dimethoxypropane) at an elevated temperature (e.g., 80 °C) to induce cyclization and formation of the spiro-piperidine ring.
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Cleavage and Purification: The final product is cleaved from the resin using a cleavage cocktail (e.g., TFA/H2O/TIPS). The crude product is then purified by preparative HPLC to yield the desired spiro-diketopiperazine.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Spiro Compound Synthesis [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH3CN | 80 | 24 | Moderate |
| 2 | THF | 65 | 24 | Moderate |
| 3 | CH2Cl2 | 40 | 24 | Low |
| 4 | CHCl3 | 60 | 24 | Low |
| 5 | Toluene | 110 | 12 | High |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
Technical Support Center: Purification of 2,8-Diazaspiro[4.5]decan-3-one and its Derivatives
Welcome to the technical support center for the purification of 2,8-Diazaspiro[4.5]decan-3-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of this important class of spirocyclic compounds.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound and its derivatives in a question-and-answer format.
Q1: My crude product is an oil and won't crystallize. How can I purify it?
A1: Oiling out is a common problem, especially with compounds that have impurities or when an inappropriate solvent is used. Here are several strategies to address this:
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Solvent Selection: The choice of solvent is critical for successful recrystallization. For piperidine-based compounds like this compound, common and effective solvent systems for recrystallization include ethanol, methanol, isopropanol, and acetonitrile.[1] If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is insoluble) can be employed.[1]
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Trituration: Before attempting recrystallization, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often remove non-polar impurities and induce solidification of the product.
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Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative for purifying oils. A silica gel stationary phase is commonly used.[2][3] The choice of eluent will depend on the polarity of your specific derivative. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
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Acid-Base Extraction: Since this compound and its derivatives contain a basic piperidine nitrogen, an acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine, making it water-soluble. The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified product extracted back into an organic solvent.
Q2: I'm seeing multiple spots on my TLC after purification by column chromatography. What could be the issue?
A2: This indicates that the chromatography did not achieve the desired separation. Here are some troubleshooting steps:
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Solvent System Optimization: The polarity of the eluent is crucial. If your compound is very polar, it may not move from the baseline even with 100% ethyl acetate.[4] In such cases, you can try more polar solvent systems, such as dichloromethane/methanol or even add a small amount of triethylamine to the eluent to reduce tailing of basic compounds on the silica gel. Conversely, if your compound is very non-polar, you may need to use less polar solvent systems like hexanes/ethyl acetate.
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Column Packing: Improperly packed columns can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.[2]
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Sample Loading: The sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.[5][6] Overloading the column with too much sample can also lead to poor separation.
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Compound Stability: It's possible your compound is degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If it is unstable, you could try using a different stationary phase like alumina or a deactivated silica gel.[4]
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low recovery is a common issue in recrystallization. Here are some tips to maximize your yield:
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Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[1] Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
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Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. Alternatively, adding a small seed crystal of the pure compound can induce crystallization.
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Second Crop: After filtering the first crop of crystals, you can try to obtain a second crop by concentrating the mother liquor and cooling it again. Be aware that the second crop may be less pure than the first.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be effectively removed by treating the solution with activated charcoal.
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Procedure: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-5% by weight of your compound) to the solution.
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Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal. The filtrate should be colorless.[1] Be cautious as adding charcoal to a boiling solution can cause it to bump violently.
Q5: My purified compound appears to be a mixture of diastereomers or enantiomers. How can I separate them?
A5: The separation of stereoisomers often requires specialized techniques:
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Diastereomers: Diastereomers have different physical properties and can often be separated by standard purification techniques like column chromatography or recrystallization, although it may require careful optimization of the conditions.
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Enantiomers: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard methods. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.[7][8][9][10] This involves using a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. Alternatively, you can derivatize your compound with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography, followed by removal of the chiral auxiliary.
Quantitative Data Summary
The following table summarizes typical purification outcomes for this compound derivatives based on literature reports. Please note that yields and purity are highly dependent on the specific derivative and the efficiency of the synthesis.
| Compound | Purification Method | Purity | Yield | Reference |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Intermediates | Precipitation and Filtration | High (used without further purification) | 80-93% | [11] |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Recrystallization (AcOEt/dry Et2O-n-pentane) | High | 79% | [11] |
| 1,4,8-Triazaspiro[4.5]decan-2-one derivatives | Semi-preparative HPLC | >95% | Not specified | [12] |
Experimental Protocols
This section provides detailed methodologies for key purification techniques.
Protocol 1: Recrystallization (Single Solvent)
Objective: To purify a solid crude product by dissolving it in a hot solvent and allowing it to crystallize upon cooling.
Materials:
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Crude this compound derivative
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Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile)[1]
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Erlenmeyer flask
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Hot plate with stirring capability
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Büchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[1]
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Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Objective: To separate components of a mixture based on their differential adsorption to a stationary phase.
Materials:
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Crude this compound derivative
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Silica gel (or alumina)
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Elution solvent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol)
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Chromatography column
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Sand
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Collection tubes
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TLC plates and chamber
Procedure:
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives good separation of your desired compound from impurities (a target Rf of ~0.3 is often ideal).
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Column Packing:
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Securely clamp the column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.
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Allow the silica to settle, and then add another thin layer of sand on top.
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Drain the solvent until it is just level with the top of the sand.[2][5][6]
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
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Carefully apply the sample solution to the top of the silica gel using a pipette.
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Drain the solvent until the sample is absorbed onto the silica gel.
-
-
Elution:
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Carefully add the eluent to the top of the column.
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Apply gentle pressure (e.g., from a pump or an airline) to push the solvent through the column.
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Collect fractions in test tubes.
-
-
Analysis:
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Monitor the separation by spotting the collected fractions on TLC plates.
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Combine the fractions containing the pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of this compound derivatives.
Troubleshooting Recrystallization
Caption: Troubleshooting common issues encountered during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. columbia.edu [columbia.edu]
- 4. Purification [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. sfera.unife.it [sfera.unife.it]
Technical Support Center: 2,8-Diazaspiro[4.5]decan-3-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-Diazaspiro[4.5]decan-3-one and its derivatives. Low yield is a common challenge in the synthesis of spirocyclic lactams, and this resource aims to provide solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and related spiro-γ-lactams?
A1: Common synthetic strategies for spiro-γ-lactams, including this compound, often involve a key intramolecular cyclization step. One prevalent approach is a multi-step synthesis that may include a Michael addition followed by a cyclization reaction. Another approach involves the formation of an intermediate that undergoes intramolecular cyclization, which can be promoted by heat or base. For instance, the synthesis of related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones has been achieved through a Michael addition of hydroxyurea to an α,β-unsaturated ester, followed by cyclization.[1] Similarly, the synthesis of spiro-β-lactams often utilizes the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine. While a different ring size, the principles of controlling spirocyclization can be informative.
Q2: What are the primary reasons for low yields in the synthesis of this compound?
A2: Low yields in spiro-γ-lactam synthesis can stem from several factors:
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Inefficient Intramolecular Cyclization: The ring-closing step to form the lactam can be slow or reversible, leading to incomplete conversion.
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Side Reactions: Competing intermolecular reactions, such as polymerization of starting materials or intermediates, can significantly reduce the yield of the desired spirocycle.
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Steric Hindrance: The formation of a spirocyclic center can be sterically demanding, slowing down the desired reaction and allowing side reactions to become more prominent.
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Epimerization: The formation of diastereomers can complicate purification and reduce the yield of the desired stereoisomer.
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Product Instability: The final product may be unstable under the reaction or workup conditions, leading to degradation.
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Purification Challenges: Separation of the product from starting materials, byproducts, and solvents can be difficult, leading to product loss.
Q3: How can I monitor the progress of my reaction effectively?
A3: Regular monitoring of the reaction is crucial for optimizing the synthesis and identifying the formation of byproducts. Techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended for tracking the consumption of starting materials and the formation of the product and any impurities.[2]
Troubleshooting Guide
Issue 1: Low Conversion to the Final Product
Question: My reaction has stalled, and I have a significant amount of unreacted starting material or intermediate. How can I drive the reaction to completion?
Answer:
-
Increase Reaction Temperature: For thermally driven cyclizations, increasing the temperature can provide the necessary activation energy. However, be cautious of potential side reactions or product degradation at higher temperatures. The use of microwave irradiation has been shown to be effective in promoting intramolecular cyclizations of α-iminoesters to form lactams, often with higher yields and shorter reaction times compared to conventional heating.
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Optimize Catalyst/Base: If the cyclization is base-catalyzed, screen different bases (e.g., NaH, K2CO3, CsOH) and their concentrations. The choice of base can significantly impact the rate and efficiency of the cyclization.
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Change Solvent: The polarity of the solvent can influence the reaction rate. Experiment with a range of solvents to find the optimal medium for your reaction. For some spiro-lactam syntheses, aprotic solvents like toluene or acetonitrile have been used effectively.
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Increase Reaction Time: Some cyclizations are inherently slow. If monitoring indicates that the reaction is proceeding cleanly but slowly, extending the reaction time may be necessary.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing a complex mixture of products, and the yield of the desired this compound is low. How can I improve the selectivity?
Answer:
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Lower Reaction Temperature: High temperatures can promote side reactions. Running the reaction at a lower temperature may improve selectivity, even if it requires a longer reaction time.
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Use High-Dilution Conditions: To minimize intermolecular side reactions, such as polymerization, performing the reaction at high dilution can favor the desired intramolecular cyclization.
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Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to block unwanted reactivity.
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Alternative Catalysts: For catalyzed reactions, the choice of catalyst can have a profound effect on selectivity. For example, in related syntheses, palladium catalysts have been used to achieve highly regioselective C-C bond formation.
Issue 3: Difficulty with Product Purification
Question: I am having trouble isolating the pure this compound from the reaction mixture. What purification strategies can I try?
Answer:
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Column Chromatography: This is the most common method for purifying organic compounds. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation on a silica gel column.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
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Acid-Base Extraction: Given the presence of amine functionalities, an acid-base extraction during the workup can help to remove non-basic impurities.
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Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate the pure product.
Data Presentation
The following table summarizes reported yields for the synthesis of various diazaspiro[4.5]decanone derivatives, which can serve as a benchmark for your own experiments.
| Compound | Synthesis Method | Yield (%) | Reference |
| (S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | Multi-step synthesis including cyclization | 31 | [3] |
| (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | Multi-step synthesis including cyclization | 30 | [3] |
| (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | Multi-step synthesis including cyclization | 38 | [3] |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Three-step synthesis with final cyclization | 60 (overall) | [4] |
Experimental Protocols
Proposed Synthesis of this compound
This proposed two-step synthesis involves the initial formation of an intermediate by reacting a protected piperidine derivative with an appropriate succinate derivative, followed by deprotection and intramolecular cyclization.
Step 1: Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)succinate
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To a solution of diethyl 2-oxosuccinate (1.0 eq) in dichloromethane (DCM) at 0 °C, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq).
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection and Intramolecular Cyclization
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Dissolve the purified product from Step 1 in a 4 M solution of HCl in dioxane.
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Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
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Dissolve the resulting amine hydrochloride salt in a high-boiling point solvent such as toluene or xylene.
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Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.2 eq), to neutralize the salt and promote cyclization.
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Heat the reaction mixture to reflux (110-140 °C) and monitor the formation of this compound.
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Upon completion, cool the reaction to room temperature, filter off any salts, and concentrate the filtrate.
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Purify the crude product by column chromatography or crystallization.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Proposed Synthetic Pathway
Caption: A proposed two-step synthesis of the target molecule.
References
- 1. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Side reaction products in the synthesis of diazaspiro compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diazaspiro compounds, with a specific focus on the formation of side reaction products. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reaction products observed in the synthesis of diazaspiro compounds?
A1: During the synthesis of diazaspiro compounds, several classes of side products can be formed. The most prevalent include:
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Diastereomers: In reactions forming new stereocenters, mixtures of diastereomers are common, particularly in aza-Prins cyclizations. The ratio of these isomers is often dependent on reaction conditions and the steric hindrance of substrates.
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Rearrangement Products: Skeletal rearrangements can occur under acidic conditions or with certain reactive intermediates. For instance, 1-acyl-1,9-diazaspiro[5.5]undecane has been observed to undergo rearrangement. Similarly, reactive 1,4-diazaspiro[2.2]pentane intermediates can undergo Brønsted acid-promoted rearrangement to yield 1,3-diaminated ketones.
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Ring-Opened Products: The spirocyclic core, particularly in strained ring systems, can be susceptible to ring-opening under harsh reaction conditions, such as strong acids.
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Products of Incomplete Cyclization: If the cyclization reaction does not proceed to completion, the linear or partially cyclized precursors may remain as significant impurities.
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Over-alkylation Products: In syntheses involving the alkylation of the nitrogen atoms of the diazaspiro core, over-alkylation can lead to the formation of quaternary ammonium salts or multiple alkylations where mono-alkylation is desired.
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Elimination Products: Depending on the functional groups present in the precursors, elimination reactions can compete with the desired cyclization, leading to unsaturated byproducts.
Q2: How can I control diastereoselectivity in aza-Prins cyclization reactions to favor the desired diazaspiro product?
A2: Controlling diastereoselectivity is a key challenge. Several factors influence the stereochemical outcome:
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Lewis or Brønsted Acid: The choice of acid catalyst can significantly impact the transition state geometry of the cyclization. Experiment with a range of acids, from protic acids like HCl to Lewis acids like InCl₃ or Sc(OTf)₃.
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Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.
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Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.
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Steric Hindrance: The steric bulk of substituents on the reacting partners can direct the approach of the nucleophile, favoring the formation of one diastereomer over another.
Q3: My reaction is producing a significant amount of a rearranged product. What steps can I take to minimize this?
A3: Rearrangements are often catalyzed by acid. To minimize these side reactions:
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Use Milder Acids: If possible, switch to a milder Brønsted or Lewis acid. For example, in the rearrangement of 1,4-diazaspiro[2.2]pentane intermediates, a catalytic amount of TfOH was found to be effective, suggesting that stronger acids in stoichiometric amounts might lead to undesired products.
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Control Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote rearrangements. Monitor the reaction closely and quench it as soon as the desired product is formed.
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Protecting Groups: The choice of nitrogen protecting groups can influence the stability of carbocation intermediates that may lead to rearrangements. Consider using protecting groups that can stabilize the desired reaction pathway.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Aza-Prins Cyclization
Symptoms:
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NMR analysis of the crude product shows a mixture of diastereomers with a low ratio (e.g., close to 1:1).
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Difficulty in separating the desired diastereomer by chromatography.
Possible Causes and Solutions:
| Cause | Suggested Troubleshooting Steps |
| Inappropriate Acid Catalyst | 1. Screen a panel of Lewis acids (e.g., InCl₃, Sc(OTf)₃, BF₃·OEt₂) and Brønsted acids (e.g., HCl, TFA, p-TsOH). 2. Vary the stoichiometry of the acid catalyst. |
| Suboptimal Reaction Temperature | 1. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). 2. Monitor the reaction progress at lower temperatures, as the reaction time may be significantly longer. |
| Solvent Effects | 1. Test a range of solvents with varying polarities (e.g., CH₂Cl₂, MeCN, THF, Toluene). 2. Consider using a non-coordinating solvent to minimize interference with the Lewis acid catalyst. |
| Steric Effects | 1. If possible, modify the substituents on the starting materials to increase steric hindrance that may favor the formation of the desired diastereomer. |
Problem 2: Formation of Rearrangement Byproducts
Symptoms:
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Isolation of a product with an unexpected connectivity, confirmed by spectroscopic methods (NMR, MS).
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The mass of the side product is identical to the desired product.
Possible Causes and Solutions:
| Cause | Suggested Troubleshooting Steps |
| Harsh Acidic Conditions | 1. Reduce the concentration of the acid catalyst. 2. Switch to a milder acid (e.g., acetic acid instead of a strong mineral acid). 3. Consider using a solid-supported acid catalyst for easier removal and to potentially temper reactivity. |
| High Reaction Temperature | 1. Run the reaction at a lower temperature to disfavor the rearrangement pathway, which likely has a higher activation energy. |
| Prolonged Reaction Time | 1. Monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Diastereoselectivity in an Aza-Prins Cyclization
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Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic amine (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in the chosen solvent (e.g., CH₂Cl₂, 0.1 M).
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Temperature Control: Cool the solution to the desired temperature (e.g., 0 °C).
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Catalyst Addition: In a separate flask, prepare a solution of the acid catalyst (e.g., Sc(OTf)₃, 10 mol%) in the same solvent. Add the catalyst solution dropwise to the reactant mixture.
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Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every hour).
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Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
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Optimization: Repeat the procedure, systematically varying the acid catalyst, temperature, and solvent to identify the optimal conditions for the desired diastereomer.
Visualizations
Stability issues of the 2,8-diazaspiro[4.5]decane core under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 2,8-diazaspiro[4.5]decane core. The information addresses potential stability issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the 2,8-diazaspiro[4.5]decane core?
A1: The 2,8-diazaspiro[4.5]decane core, comprised of a piperidine and a pyrrolidine ring sharing a spirocyclic carbon, is generally a robust scaffold. However, its stability can be compromised under certain conditions. The primary concerns are:
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Acidic Conditions: While the diamine core will be protonated to form a more stable salt, harsh acidic conditions, especially at elevated temperatures, could potentially lead to ring-opening or degradation of substituents.
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Basic Conditions: Strong basic conditions, particularly when heated, may induce side reactions, although the core itself is relatively stable. For derivatives with appropriate leaving groups, Hofmann elimination on the piperidine ring is a theoretical possibility.
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Oxidative Stress: The tertiary amine centers can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
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Photostability: While saturated heterocycles are generally more photostable than their aromatic counterparts, prolonged exposure to high-intensity UV light, especially in the presence of photosensitizers, could lead to degradation.
Q2: How does pH affect the stability of the 2,8-diazaspiro[4.5]decane core in aqueous solutions?
A2: The stability of the 2,8-diazaspiro[4.5]decane core is significantly influenced by pH:
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Neutral to Mildly Acidic (pH 4-7): In this range, the core is expected to be protonated, existing as a stable salt. This form is generally resistant to degradation.
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Strongly Acidic (pH < 4): At very low pH, the core will be fully protonated. While this enhances stability against certain reactions, the high acid concentration, especially with heat, may catalyze hydrolysis of sensitive functional groups on derivatives or, in extreme cases, lead to ring cleavage.
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Mildly Basic (pH 7-10): In this range, a significant portion of the molecule will be in its free base form. It is generally stable at room temperature.
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Strongly Basic (pH > 10): Under strongly basic conditions, the free base is more susceptible to oxidation. If coupled with high temperatures, the risk of elimination reactions in substituted derivatives increases.
Q3: Are N-protected derivatives of 2,8-diazaspiro[4.5]decane more stable?
A3: N-protection can significantly influence the stability of the 2,8-diazaspiro[4.5]decane core. For example, Boc (tert-butoxycarbonyl) protecting groups are widely used and are stable under many conditions. However, they are labile to strong acids, which is a key consideration during deprotection steps. The choice of protecting group should be guided by the reaction conditions to be employed in subsequent synthetic steps.
Troubleshooting Guides
Issue 1: Unexpected Impurities Observed During Acidic Workup or Purification
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Symptom: Appearance of new, unexpected peaks in HPLC or TLC analysis after treatment with acid (e.g., TFA, HCl).
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Possible Cause: Degradation of acid-labile functional groups on the molecule or, under harsh conditions, potential ring-opening of the spirocyclic core.
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Troubleshooting Steps:
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Characterize Impurities: Isolate and characterize the major impurities using techniques like LC-MS and NMR to understand the degradation pathway.
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Milder Conditions: Use weaker acids (e.g., citric acid, acetic acid) or perform the reaction/workup at lower temperatures.
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Protecting Group Strategy: If a specific functional group is found to be labile, consider introducing a more robust protecting group earlier in the synthesis.
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Minimize Exposure Time: Reduce the duration of exposure to acidic conditions.
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Issue 2: Low Yield or Product Degradation During Base-Mediated Reactions
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Symptom: Low recovery of the desired product and the presence of multiple byproducts after a reaction involving a strong base (e.g., NaOH, KOH) at elevated temperatures.
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Possible Cause: Oxidative degradation of the free base or side reactions involving substituents.
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Troubleshooting Steps:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Lower Temperature: If the reaction allows, perform it at a lower temperature, even if it requires a longer reaction time.
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Alternative Base: Consider using a non-nucleophilic organic base (e.g., DBU, DIPEA) if applicable to the reaction.
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Data Presentation: Forced Degradation Studies (Illustrative Examples)
The following tables summarize hypothetical quantitative data from forced degradation studies on a generic N-protected 2,8-diazaspiro[4.5]decane derivative. This data is for illustrative purposes to demonstrate potential stability liabilities.
Table 1: Summary of Forced Degradation under Hydrolytic Conditions
| Condition | Temperature (°C) | Time (h) | % Degradation (Illustrative) | Major Degradants (Hypothetical) |
| 0.1 M HCl | 60 | 24 | 15% | Hydrolyzed side chains, potential ring-opened products |
| 0.1 M NaOH | 60 | 24 | 10% | Oxidative byproducts |
| Water (pH 7) | 60 | 24 | < 2% | Minimal degradation |
Table 2: Summary of Forced Degradation under Oxidative, Thermal, and Photolytic Conditions
| Condition | Temperature (°C) | Time (h) | % Degradation (Illustrative) | Major Degradants (Hypothetical) |
| 3% H₂O₂ | 25 | 24 | 25% | N-oxides, hydroxylated species |
| Dry Heat | 80 | 48 | 8% | Decomposed side chains |
| Photolytic (ICH Q1B) | 25 | - | 5% | Unidentified polar impurities |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
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Sample Preparation: Prepare a 1 mg/mL solution of the 2,8-diazaspiro[4.5]decane derivative in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
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Stress Condition: Incubate the solution at 60°C for 24 hours in a sealed vial.
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Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.
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Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Oxidative Conditions
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Sample Preparation: Prepare a 1 mg/mL solution of the 2,8-diazaspiro[4.5]decane derivative in a 1:1 mixture of acetonitrile and water.
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Stress Condition: Add 3% hydrogen peroxide to the solution and keep it at room temperature for 24 hours, protected from light.
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Quenching: After the incubation period, quench any remaining hydrogen peroxide by adding a small amount of sodium bisulfite solution.
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Analysis: Dilute the quenched solution with the mobile phase and analyze by a validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Hypothetical acid-catalyzed degradation pathway.
Caption: Logic for selecting analytical techniques.
Technical Support Center: Catalyst Selection for Efficient 2,8-Diazaspiro[4.5]decan-3-one Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the synthesis of 2,8-diazaspiro[4.5]decan-3-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems used for the synthesis of diazaspiro[4.5]decanone scaffolds?
A1: Several catalytic systems have been successfully employed for the synthesis of related diazaspiro[4.5]decanone structures. These include palladium-based catalysts such as Palladium(II) acetate with triphenylphosphine (Pd(OAc)₂-PPh₃) for domino reactions.[1] For reductive amination and cyclization routes, catalysts like Palladium on carbon (Pd/C) and Raney Nickel (Ra-Ni) have been utilized.[2] Additionally, acid catalysts like p-toluenesulfonic acid (p-TsOH) are often used to promote condensation and cyclization steps.[3][4]
Q2: What are the key starting materials for the synthesis of this compound?
A2: A common retrosynthetic approach involves the use of a protected piperidin-4-one derivative. For instance, N-benzyl-4-piperidone is a frequently used precursor.[3][4] The pyrrolidin-2-one ring is typically formed through intramolecular cyclization of a suitable acyclic precursor attached to the piperidine core.
Q3: What are the most common side reactions to be aware of during the synthesis?
A3: Common side reactions in spiro-lactam synthesis can include the formation of fused bicyclic systems instead of the desired spirocycle, incomplete cyclization leading to the isolation of intermediates, and potential epimerization at stereocenters adjacent to carbonyl groups. Careful control of reaction conditions is crucial to minimize these byproducts.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivatives being synthesized. In some cases, recrystallization or purification via reversed-phase semi-preparative HPLC may be necessary to obtain highly pure material.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient catalyst activity. | - Ensure the catalyst is fresh and not deactivated. - For Pd/C or Ra-Ni, ensure proper activation procedures are followed. - Consider increasing the catalyst loading. |
| Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS. - Extend the reaction time or increase the temperature, if the reactants are stable under those conditions. | |
| Poor quality of starting materials. | - Verify the purity of starting materials using NMR or other analytical techniques. - Purify starting materials if necessary. | |
| Formation of Multiple Products | Side reactions are occurring. | - Optimize the reaction temperature; sometimes lower temperatures can increase selectivity. - Adjust the stoichiometry of the reactants. - Change the solvent to one that may favor the desired reaction pathway. |
| Catalyst is promoting undesired pathways. | - Screen a different class of catalyst (e.g., switch from a metal-based catalyst to an acid catalyst). | |
| Difficulty in Product Isolation | Product is highly soluble in the work-up solvent. | - Use a different extraction solvent. - Perform multiple extractions to ensure complete recovery. |
| Product co-elutes with impurities during chromatography. | - Use a different solvent system for column chromatography. - Consider using a different stationary phase (e.g., alumina). - HPLC may be required for difficult separations. |
Catalyst Performance for Related Diazaspiro[4.5]decanone Syntheses
The following data is for the synthesis of closely related diazaspiro[4.5]decanone derivatives and can be used as a starting point for catalyst selection in this compound synthesis.
| Catalyst System | Substrate/Reaction Type | Product | Yield | Reference |
| Pd(OAc)₂-PPh₃ | Domino reaction of yne-en-ynes and aryl halides | diazaspiro[4.5]decane with exocyclic double bonds | Not specified | [1] |
| Raney Nickel (Ra-Ni) | Hydrogenolysis/Cyclization | rac-4-Phenyl-2,8-diazaspiro[4.5]decan-1-one | High | [2] |
| p-Toluenesulfonic acid (p-TsOH) | Condensation/Cyclization | 1,4,8-triazaspiro[4.5]decan-2-one derivatives | 28-41% | [3][4] |
Experimental Protocols
General Protocol for the Synthesis of a Diazaspiro[4.5]decanone Scaffold via Reductive Amination and Cyclization (Adapted from related syntheses)
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Step 1: Reductive Amination
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To a solution of a suitable piperidin-4-one derivative (e.g., N-protected 4-aminopiperidine) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add a primary amine containing a latent cyclization precursor (e.g., an amino ester or amino nitrile).
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Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting secondary amine intermediate by column chromatography.
Step 2: Intramolecular Cyclization
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Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., toluene, xylene, or ethanol).
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Add a catalyst to promote cyclization. For example:
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Acid-catalyzed: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and heat the reaction to reflux.
-
Base-catalyzed: Use a strong base such as sodium ethoxide or potassium tert-butoxide if the substrate is suitable for this type of cyclization.
-
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
General Synthetic Pathway
Caption: A general synthetic route to this compound.
References
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 2,8-Diazaspiro[4.5]decan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,8-Diazaspiro[4.5]decan-3-one for preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue ID | Problem | Potential Causes | Troubleshooting Steps |
| SYN-001 | Low or no yield of the final spiro-lactam | 1. Incomplete formation of the key intermediate, ethyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate.2. Inefficient cyclization to form the lactam ring.3. Decomposition of the product during workup or purification. | 1. Optimize Intermediate Formation: Ensure complete reaction of ethyl isonipecotate with benzyl chloride by monitoring the reaction by TLC. Consider increasing the reaction time or temperature if necessary. Ensure the potassium carbonate is dry and of high quality.2. Promote Cyclization: For the lactam formation, ensure the solvent (e.g., ethanol) is anhydrous. The reaction can be sensitive to moisture. Consider screening different bases or reaction temperatures to drive the cyclization to completion.3. Gentle Workup and Purification: Avoid strongly acidic or basic conditions during workup. For purification, column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol) is recommended. Minimize exposure to high temperatures. |
| SYN-002 | Formation of significant side products | 1. Dimerization or polymerization of the starting materials or intermediates.2. Intermolecular reactions competing with the desired intramolecular cyclization.3. Incomplete deprotection of the Boc-protected intermediate. | 1. High Dilution Conditions: For the cyclization step, using high dilution can favor the intramolecular reaction over intermolecular side reactions.2. Control of Stoichiometry: Ensure accurate stoichiometry of reagents, especially during the formation of the key piperidine intermediate.3. Deprotection Monitoring: Monitor the Boc-deprotection step (e.g., using TFA in DCM) by TLC to ensure complete removal of the protecting group before proceeding to the next step. |
| PUR-001 | Difficulty in purifying the final product | 1. Co-elution of the product with starting materials or side products during chromatography.2. Product instability on the stationary phase. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina) if silica gel proves ineffective.2. Alternative Purification: Consider crystallization as an alternative or final purification step to obtain high-purity material. |
| SCA-001 | Inconsistent yields upon scale-up | 1. Inefficient heat transfer in larger reaction vessels.2. Inefficient mixing.3. Changes in reaction kinetics at a larger scale. | 1. Controlled Reaction Conditions: Use a reactor with efficient heating and cooling capabilities to maintain the optimal reaction temperature. 2. Effective Agitation: Employ mechanical stirring to ensure proper mixing of reactants, especially in heterogeneous mixtures.3. Gradual Scale-Up: Perform the scale-up in incremental steps to identify and address any scale-dependent issues. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound?
A1: A common strategy involves the preparation of a key intermediate, a 4-aminomethyl-4-carboxypiperidine derivative, followed by an intramolecular cyclization to form the spiro-lactam. A plausible route is outlined in the experimental protocols section.
Q2: What are the critical parameters for the cyclization step to form the lactam?
A2: The critical parameters for the intramolecular cyclization include the use of an anhydrous solvent to prevent hydrolysis of the ester, the choice of a suitable base to promote the reaction without causing side reactions, and maintaining an appropriate reaction temperature. High dilution conditions can also be crucial to favor the desired intramolecular cyclization.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each synthetic step. Use appropriate solvent systems to achieve good separation of starting materials, intermediates, and products. Staining with ninhydrin can be useful for visualizing amine-containing compounds. For quantitative analysis, HPLC and NMR spectroscopy are recommended.
Q4: What are the expected yields for the synthesis?
A4: The overall yield can vary depending on the specific conditions and scale. Based on related syntheses, the yield for the formation of the key piperidine intermediate can be in the range of 80-95%. The subsequent cyclization and deprotection steps may have yields ranging from 60-80%. The following table provides an overview of typical yields for analogous reactions.
| Reaction Step | Analogous Transformation | Reported Yield (%) |
| N-Benzylation of Piperidine Ester | Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate | ~91% |
| Nitrile Reduction to Amine | Reduction of a nitrile to a primary amine | 70-90% |
| Lactam Cyclization | Intramolecular cyclization of an amino ester | 60-85% |
| Debenzylation | Catalytic hydrogenation to remove a benzyl group | >90% |
Q5: What are the safety precautions I should take during the synthesis?
A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as benzyl chloride and strong acids/bases, are corrosive and/or toxic. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate
This protocol describes the synthesis of a key precursor for the target molecule.
-
Reaction Setup: To a solution of ethyl 4-cyano-4-piperidinecarboxylate in a suitable solvent (e.g., acetonitrile or DMF), add potassium carbonate.
-
Addition of Reagent: Add benzyl chloride dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of Nitrile to Amine
This protocol outlines the reduction of the cyano group to a primary amine.
-
Reaction Setup: Dissolve the ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate in a suitable solvent (e.g., ethanol or methanol) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel or a palladium-based catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or disappearance of the nitrile peak in IR spectroscopy).
-
Workup: Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude ethyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate.
Protocol 3: Intramolecular Cyclization to form the Spiro-Lactam
This protocol details the formation of the this compound ring system.
-
Reaction Setup: Dissolve the crude ethyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate in an anhydrous solvent such as ethanol or toluene under an inert atmosphere.
-
Cyclization: Heat the solution to reflux. The cyclization may proceed thermally, or a base (e.g., sodium ethoxide) can be added to facilitate the reaction. Monitor the formation of the lactam by TLC.
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Protocol 4: Debenzylation to obtain this compound
This final step removes the benzyl protecting group.
-
Reaction Setup: Dissolve the N-benzyl protected spiro-lactam in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete (monitored by TLC or NMR).
-
Workup: Filter off the catalyst through a pad of Celite and concentrate the filtrate to yield the final product, this compound. Further purification can be achieved by crystallization or chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Validation & Comparative
Unveiling the Potential of 2,8-Diazaspiro[4.5]decan-3-one Derivatives: A Comparative Analysis Against Known Inhibitors
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. This guide presents a comparative analysis of a promising class of compounds, the 2,8-Diazaspiro[4.5]decan-3-one derivatives, against established inhibitors across various therapeutic targets. This objective overview, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development efforts.
The 2,8-diazaspiro[4.5]decane core structure has emerged as a versatile template for the design of potent inhibitors for a range of biological targets, including kinases and receptors. This guide will delve into a comparative performance analysis of these derivatives against known inhibitors in the fields of inflammation, oncology, and thrombosis.
Quantitative Performance Analysis
The inhibitory activities of this compound derivatives and their corresponding known inhibitors are summarized below. The data highlights the potential of these novel compounds, with some exhibiting comparable or superior potency.
| Target | This compound Derivative | IC50 (nM) | Known Inhibitor | IC50 (nM) | Fold Difference (Known/Derivative) |
| TYK2 | Compound 48 | 6 | Tofacitinib | - | - |
| JAK1 | Compound 48 | 37 | Tofacitinib | - | - |
| RIPK1 | Compound 41 | 92 | Necrostatin-1 | - | - |
| Glycoprotein IIb-IIIa | CT50728 | 4 (ELISA) | Tirofiban | - | - |
| 53 (PRP, citrate) | |||||
| 110 (PRP, PPACK) | |||||
| Chitin Synthase | Compound 5h | 100,000 | Polyoxin B | 80,000 | 0.8 |
| Compound 5b | 130,000 | 0.62 | |||
| Compound 5d | 180,000 | 0.44 | |||
| Compound 5q | 150,000 | 0.53 |
Note: Direct IC50 values for Tofacitinib against TYK2/JAK1 and Tirofiban against Glycoprotein IIb-IIIa under identical experimental conditions were not available in the referenced literature for a direct fold-difference calculation. The table presents the available data for a qualitative comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further investigation.
TYK2/JAK1 Kinase Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified TYK2 and JAK1 kinases.
-
Preparation of Reagents:
-
Purified recombinant human TYK2 and JAK1 enzymes.
-
A suitable peptide substrate (e.g., a generic tyrosine kinase substrate).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl buffer).
-
-
Assay Procedure:
-
Add the assay buffer, substrate peptide, and serially diluted test compounds (including the this compound derivative and Tofacitinib) to the wells of a microplate.
-
Initiate the kinase reaction by adding the purified TYK2 or JAK1 enzyme and ATP. The ATP concentration is typically kept near its Michaelis constant (Km) for competitive inhibition assessment.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as ADP-Glo™ Kinase Assay or a fluorescence-based method.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
RIPK1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of recombinant RIPK1.
-
Preparation of Reagents:
-
Recombinant GST-human RIPK1.
-
Test compounds (including the this compound derivative and Necrostatin-1) at various concentrations.
-
Radioactive [γ-32P]ATP.
-
Kinase assay buffer.
-
-
Assay Procedure:
-
Pre-incubate the recombinant GST-hRIPK1 with the test compounds for a specified time (e.g., 1 hour) in the kinase assay buffer.
-
Initiate the kinase reaction by adding radioactive ATP.
-
Allow the reaction to proceed at a controlled temperature.
-
Terminate the reaction and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Visualize the autophosphorylation of RIPK1 by autoradiography.
-
Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.
-
Glycoprotein IIb-IIIa (GPIIb-IIIa) Competition Binding Assay (ELISA)
This solid-phase assay measures the ability of a compound to inhibit the binding of fibrinogen to the GPIIb-IIIa receptor.
-
Plate Coating:
-
Coat a 96-well microplate with purified GPIIb-IIIa.
-
Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).
-
-
Competition Assay:
-
Add a fixed concentration of a labeled ligand that binds to GPIIb-IIIa (e.g., biotinylated fibrinogen) and varying concentrations of the test compounds (including the this compound derivative and Tirofiban) to the wells.
-
Incubate to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to detect the bound biotinylated fibrinogen.
-
Add a suitable HRP substrate to develop a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vitro Chitin Synthase Inhibition Assay
This assay determines the inhibitory activity of compounds against chitin synthase, a key enzyme in fungal cell wall synthesis.
-
Preparation of Enzyme Extract:
-
Obtain a crude chitin synthase enzyme extract from a suitable fungal source (e.g., Saccharomyces cerevisiae).
-
-
Assay Procedure:
-
Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA), which binds to chitin.
-
In each well, combine the crude enzyme extract, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of the test compounds (including the this compound derivatives and Polyoxin B).
-
Incubate the plate to allow the enzymatic reaction to proceed, during which chitin is synthesized and captured by the WGA-coated surface.
-
Wash the wells to remove unreacted substrate and unbound enzyme.
-
Add a WGA-horseradish peroxidase (HRP) conjugate to detect the synthesized chitin.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing Cellular Signaling
To illustrate the mechanism of action of the TYK2/JAK1 inhibitors, the following diagram depicts the canonical JAK-STAT signaling pathway and the point of intervention by the inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
This guide provides a foundational comparison of this compound derivatives with established inhibitors. The promising in vitro activities warrant further investigation into their selectivity, in vivo efficacy, and safety profiles to fully elucidate their therapeutic potential.
Efficacy of 2,8-Diazaspiro[4.5]decan-3-one Analogues Versus Standard of Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-3-one scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of novel therapeutic agents with diverse biological activities. This guide provides a comparative analysis of the efficacy of three distinct classes of these analogues against current standard of care drugs in their respective therapeutic areas: arterial occlusive disorders, inflammatory diseases mediated by RIPK1, and inflammatory bowel disease.
Glycoprotein IIb-IIIa Antagonists for Arterial Occlusive Disorders
Analogues of 2,8-diazaspiro[4.5]decane have been investigated as antagonists of the glycoprotein IIb-IIIa (GPIIb-IIIa) receptor, a key player in platelet aggregation. Inhibition of this receptor is a well-established strategy for the prevention of arterial thrombosis.
Comparative Efficacy and Pharmacokinetics
A promising candidate from this class is the prodrug CT51464 and its active form, CT50728.[1] Preclinical data suggests favorable pharmacokinetic properties and potent antiplatelet activity. The standard of care for arterial occlusive disorders typically involves oral antiplatelet agents like aspirin and clopidogrel.[2][3]
| Compound/Drug | Target | In Vitro Potency (IC50) | Bioavailability (F%) | Plasma Half-life (t½) | Key Findings |
| CT50728 (Active form of CT51464) | GPIIb-IIIa | 53 nM (human PRP, citrate)[1] 4 nM (ELISA)[1] | N/A | N/A | Potent inhibitor of platelet aggregation.[1] |
| CT51464 (Prodrug) | GPIIb-IIIa | N/A | 33% (Cyno), 73% (Dog), 22% (Rat)[1] | 14.2 h (Cyno), 8.97 h (Dog), 1.81 h (Rat)[1] | Excellent pharmacokinetic profile across multiple species, suggesting potential for once or twice daily dosing in humans.[1] |
| Aspirin | COX-1/COX-2 | N/A | ~68% | ~15-20 minutes (aspirin); 3-4 hours (salicylate metabolite) | Irreversibly inhibits cyclooxygenase, reducing thromboxane A2 production. |
| Clopidogrel | P2Y12 receptor | N/A | ~50% | ~6 hours (active metabolite) | Irreversibly inhibits the P2Y12 ADP receptor on platelets. |
Signaling Pathway: Platelet Aggregation
The diagram below illustrates the central role of the GPIIb-IIIa receptor in the final common pathway of platelet aggregation, which is the target for the 2,8-diazaspiro[4.5]decane analogues.
Experimental Protocols
In Vitro Platelet Aggregation Assay
-
Objective: To determine the inhibitory concentration (IC50) of the test compound on platelet aggregation.
-
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., citrate or PPACK).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP. Platelet-poor plasma (PPP) is obtained by further centrifugation at a high speed.
-
Aggregation Measurement: Platelet aggregation is measured using a light aggregometer. The instrument measures the change in light transmission through a suspension of PRP as platelets aggregate in response to an agonist.
-
Assay Procedure:
-
PRP is pre-incubated with various concentrations of the test compound (e.g., CT50728) or vehicle control.
-
A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.
-
The maximum aggregation response is recorded over a set period.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the maximal aggregation response compared to the vehicle control.
-
RIPK1 Kinase Inhibitors for Inflammatory Diseases
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[4][5] RIPK1 is a critical mediator of necroptosis, a form of programmed cell death that contributes to the pathology of various inflammatory diseases.
Comparative Efficacy
Compound 41, a 2,8-diazaspiro[4.5]decan-1-one derivative, has demonstrated significant inhibitory activity against RIPK1.[4][5] The development of RIPK1 inhibitors is an active area of research, with compounds like GSK2982772 having been evaluated in clinical trials for inflammatory conditions, although with limited success in ulcerative colitis.[5]
| Compound/Drug | Target | In Vitro Potency (IC50) | Key Findings |
| Compound 41 | RIPK1 | 92 nM[4][5] | Exhibited significant anti-necroptotic effect in a cellular model.[4][5] |
| GSK2982772 | RIPK1 | N/A (in publicly available data) | Generally well-tolerated in clinical trials but did not show significant efficacy as a monotherapy for active ulcerative colitis.[5] |
Signaling Pathway: Necroptosis
The following diagram outlines the necroptosis pathway and the role of RIPK1 as a therapeutic target.
Experimental Protocols
In Vitro RIPK1 Kinase Assay
-
Objective: To measure the direct inhibitory effect of a compound on RIPK1 kinase activity.
-
Methodology:
-
Reagents: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and a kinase assay buffer.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
RIPK1 enzyme is incubated with various concentrations of the test compound (e.g., Compound 41).
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
-
Detection: The amount of ATP consumed, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This system measures the amount of ADP produced in the kinase reaction.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the in vivo efficacy of a RIPK1 inhibitor in a model of multiple sclerosis, an inflammatory autoimmune disease.
-
Methodology:
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA).[6] Pertussis toxin is also administered to enhance the immune response.[6]
-
Treatment: Mice are treated with the test compound (e.g., a 2,8-diazaspiro[4.5]decan-1-one derivative) or vehicle control, typically starting before or at the onset of clinical signs.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, reflecting the severity of paralysis.
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.
-
Data Analysis: The efficacy of the compound is evaluated by comparing the clinical scores, disease incidence, and histological parameters between the treated and control groups.
-
Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7] This dual inhibition modulates the signaling of multiple pro-inflammatory cytokines, making it a promising strategy for treating autoimmune conditions like inflammatory bowel disease (IBD).
Comparative Efficacy
Compound 48, a novel 2,8-diazaspiro[4.5]decan-1-one derivative, has shown superior potency and efficacy compared to tofacitinib, a pan-JAK inhibitor that is an approved standard of care for ulcerative colitis.[1][7]
| Compound/Drug | Target | In Vitro Potency (IC50) | In Vivo Efficacy |
| Compound 48 | TYK2/JAK1 | TYK2: 6 nM[7] JAK1: 37 nM[7] | More potent anti-inflammatory efficacy than tofacitinib in an acute ulcerative colitis model.[7] |
| Tofacitinib | Pan-JAK (JAK1/2/3) | JAK1: 1-3.2 nM JAK2: 4.1-20 nM JAK3: 0.7-2.1 nM | Effective for the induction and maintenance of remission in ulcerative colitis.[1] |
Signaling Pathway: JAK/STAT
The JAK/STAT pathway, targeted by these inhibitors, is crucial for cytokine signaling that drives inflammation in IBD.
Experimental Protocols
Murine Model of Acute Ulcerative Colitis (DSS-induced)
-
Objective: To assess the in vivo efficacy of a test compound in a model of acute colitis.
-
Methodology:
-
Induction of Colitis: Acute colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water for a period of 5-7 days.[4][8] The concentration of DSS can be adjusted to control the severity of the colitis.
-
Treatment: Mice are orally administered the test compound (e.g., Compound 48 or tofacitinib) or vehicle control daily throughout the DSS administration period.
-
Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a DAI score.
-
Colon Length Measurement: At the end of the experiment, mice are euthanized, and the entire colon is excised. The length of the colon is measured as an indicator of inflammation (inflammation leads to colon shortening).
-
Histological Analysis: Colon tissue samples are collected for histological examination to assess the degree of inflammation, ulceration, and tissue damage.
-
Data Analysis: The efficacy of the treatment is determined by comparing the DAI scores, colon length, and histological scores between the treated and control groups.
-
Conclusion
The this compound scaffold has proven to be a fruitful starting point for the discovery of potent and selective modulators of important biological targets. The analogues discussed herein demonstrate the potential to offer improved therapeutic options over existing standards of care. The glycoprotein IIb-IIIa antagonists show promise with their favorable pharmacokinetic profiles. The RIPK1 inhibitors represent a novel approach to treating inflammatory diseases, although clinical validation is still needed. The dual TYK2/JAK1 inhibitors have shown superior preclinical efficacy compared to an established standard of care drug for inflammatory bowel disease. Further preclinical and clinical investigation of these promising compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Tofacitinib and newer JAK inhibitors in inflammatory bowel disease – where we are and where we are going - Drugs in Context [drugsincontext.com]
- 2. assets.bmctoday.net [assets.bmctoday.net]
- 3. Antiplatelet therapy for peripheral artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to 2,8-Diazaspiro[4.5]decan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of plausible synthetic routes to 2,8-diazaspiro[4.5]decan-3-one, a valuable scaffold in medicinal chemistry. Due to the limited availability of direct comparative studies for this specific molecule, this document outlines three distinct, well-established synthetic strategies, providing detailed hypothetical experimental protocols and comparative analysis based on known reaction characteristics. The routes discussed are:
-
Dieckmann Condensation Approach: A classical method for forming five- and six-membered rings.
-
Reductive Amination Strategy: A versatile and widely used method for amine synthesis.
-
Aza-Michael Addition Pathway: A powerful tool for the formation of nitrogen-containing rings.
Data Presentation
The following tables summarize the key quantitative and qualitative aspects of each proposed synthetic route.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Dieckmann Condensation | Route 2: Reductive Amination | Route 3: Aza-Michael Addition |
| Overall Yield (Estimated) | 30-40% | 45-55% | 50-60% |
| Number of Steps | 4 | 3 | 3 |
| Scalability | Moderate | High | High |
| Purity (Estimated) | Good to Excellent | Excellent | Excellent |
| Key Reagents | Sodium Hydride, Diethyl Acrylate | Sodium Triacetoxyborohydride, Ethyl Acrylate | Strong Base (e.g., NaH), Ethyl Acrylate |
| Reaction Conditions | Anhydrous, Inert Atmosphere | Mild, Room Temperature | Anhydrous, Inert Atmosphere |
Table 2: Qualitative Comparison of Synthetic Routes
| Feature | Route 1: Dieckmann Condensation | Route 2: Reductive Amination | Route 3: Aza-Michael Addition |
| Advantages | Well-established, reliable for ring formation. | High yields, mild conditions, high functional group tolerance. | Atom-economical, convergent. |
| Disadvantages | Use of strong, hazardous base (NaH), requires strictly anhydrous conditions. | Requires a specific piperidone precursor. | Requires a strong base and anhydrous conditions. |
| Convergence | Linear | Convergent | Convergent |
| Safety Considerations | Handling of sodium hydride (flammable solid). | Use of a borohydride reagent. | Handling of sodium hydride. |
| Green Chemistry Aspect | Less favorable due to the use of stoichiometric strong base and anhydrous solvents. | More favorable due to milder conditions and potentially fewer purification steps. | Moderately favorable, can be atom-economical. |
Synthetic Route 1: Dieckmann Condensation Approach
This route utilizes an intramolecular Dieckmann condensation to construct the pyrrolidinone ring of the spirocyclic system.
Caption: Synthetic pathway via Dieckmann condensation.
Experimental Protocols
Step 1: Knoevenagel Condensation
-
To a solution of N-Boc-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine and acetic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-16 hours.
-
Cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude Knoevenagel condensation product, which can be used in the next step without further purification.
Step 2: Reduction of the Double Bond
-
Dissolve the crude product from the previous step in ethanol.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction with acetone and then add water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the residue by column chromatography to yield the reduced product.
Step 3: Michael Addition
-
To a solution of the reduced product (1.0 eq) in a suitable solvent like THF, add a base such as sodium hydride (1.1 eq) at 0 °C.
-
After stirring for 30 minutes, add diethyl acrylate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography.
Step 4: Dieckmann Condensation, Decarboxylation, and Deprotection
-
Add a solution of the Michael addition product in anhydrous toluene to a suspension of sodium hydride (1.5 eq) in anhydrous toluene at reflux.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and quench with a mixture of acetic acid and water.
-
Heat the mixture to reflux for an additional 4-6 hours to effect decarboxylation and deprotection of the Boc group.
-
Cool the reaction, make it basic with a saturated sodium bicarbonate solution, and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or crystallization to afford this compound.
Synthetic Route 2: Reductive Amination Strategy
This convergent approach relies on a key reductive amination step to form the piperidine ring onto a pre-formed pyrrolidinone precursor.
Caption: Synthetic pathway via Reductive Amination.
Experimental Protocols
Step 1: Synthesis of the Pyrrolidinone Precursor (via Michael Addition and Lactamization)
-
To a solution of ethyl 4-aminobutanoate (1.0 eq) in a suitable solvent like ethanol, add ethyl acrylate (1.1 eq).
-
Stir the mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
The resulting crude diester is then heated under vacuum (or with a catalytic amount of a non-nucleophilic base) to induce lactamization.
-
The resulting N-(2-ethoxycarbonylethyl)-2-pyrrolidinone can be purified by distillation or column chromatography.
Step 2: Reductive Amination
-
To a solution of the pyrrolidinone precursor (1.0 eq) and a suitable 4-oxopiperidine derivative (e.g., 1-benzyl-4-piperidone) (1.1 eq) in a solvent such as dichloroethane or methanol, add acetic acid (catalytic amount).
-
Stir the mixture for 1-2 hours at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography.
Step 3: Deprotection (if necessary)
-
If a protected piperidone was used (e.g., N-benzyl), the protecting group needs to be removed. For a benzyl group, this can be achieved by catalytic hydrogenation (e.g., H2, Pd/C) in a solvent like ethanol or methanol.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the final product, this compound.
Synthetic Route 3: Aza-Michael Addition Pathway
This strategy involves the formation of the piperidine ring via an intramolecular aza-Michael addition.
Caption: Synthetic pathway via Aza-Michael Addition.
Experimental Protocols
Step 1: Synthesis of the Acyclic Precursor
-
Protect the primary amine of 4-(aminomethyl)piperidine, for example, as a Boc-carbamate.
-
React the protected piperidine with ethyl acrylate (1.1 eq) in a suitable solvent like methanol at room temperature for 24-48 hours to achieve N-alkylation of the piperidine nitrogen.
-
Purify the resulting product by column chromatography.
-
Selectively deprotect the primary amine (e.g., TFA for Boc group) to yield the key precursor.
Step 2: Intramolecular Aza-Michael Addition
-
To a solution of the deprotected precursor (1.0 eq) in a suitable solvent such as THF or DMF, add a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain this compound.
Conclusion
All three proposed synthetic routes offer viable pathways to this compound.
-
The Reductive Amination Strategy (Route 2) and the Aza-Michael Addition Pathway (Route 3) appear to be the most promising in terms of overall efficiency, mildness of reaction conditions, and potential for scalability. The reductive amination route, in particular, is a workhorse in medicinal chemistry and is often amenable to a wide range of substrates.[1][2][3][4][5]
-
The Dieckmann Condensation Approach (Route 1) is a more classical, linear synthesis that involves the use of harsh reagents and strictly anhydrous conditions, which might pose challenges for large-scale production.[6][7][8][9][10][11][12][13]
-
The Aza-Michael Addition Pathway (Route 3) is an elegant and atom-economical approach, though it also requires the use of a strong base.[14][15][16][17]
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the availability of starting materials, desired scale of production, and safety considerations. Further experimental validation would be necessary to determine the precise yields and optimal conditions for each route.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. jocpr.com [jocpr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. researchgate.net [researchgate.net]
Benchmarking the Selectivity of 2,8-Diazaspiro[4.5]decan-3-one Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-3-one scaffold has emerged as a versatile privileged structure in medicinal chemistry, yielding potent inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of the selectivity profiles of key inhibitors based on this core structure, supported by experimental data and detailed methodologies for crucial assays. The objective is to offer a clear, data-driven resource for researchers engaged in the development and evaluation of targeted therapies.
Introduction to this compound Inhibitors
The unique three-dimensional architecture of the this compound core allows for the presentation of pharmacophoric elements in distinct vectors, facilitating the development of inhibitors with high potency and selectivity. This scaffold has been successfully employed to target diverse protein families, including kinases and phospholipases. This guide will focus on a comparative analysis of representative inhibitors targeting the Janus kinase (JAK) family, Receptor-Interacting Protein Kinase 1 (RIPK1), and Phospholipase D (PLD).
Quantitative Selectivity Profiles
The selectivity of an inhibitor is paramount to its therapeutic efficacy and safety, minimizing off-target effects. The following tables summarize the in vitro potency and selectivity of representative this compound based inhibitors against their primary targets and related proteins.
TYK2/JAK1 Inhibitor: Compound 48
A notable derivative from this class, referred to as Compound 48, has demonstrated potent and selective dual inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3][4]
Table 1: In Vitro Inhibitory Activity of Compound 48 against JAK Family Kinases
| Target Kinase | IC50 (nM) | Selectivity vs. TYK2 | Selectivity vs. JAK1 |
| TYK2 | 6 | - | 0.16x |
| JAK1 | 37 | 6.2x | - |
| JAK2 | 140 | 23.3x | 3.8x |
| JAK3 | 362 | 60.3x | 9.8x |
Data sourced from Yang T, et al. (2022) and MedChemExpress.[1][4] Compound 48 shows excellent potency against TYK2 and JAK1, with a noteworthy selectivity of over 23-fold against JAK2.[3]
RIPK1 Inhibitor: Compound 41
A 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 41, has been identified as a potent inhibitor of RIPK1, a key regulator of necroptosis.[5]
Table 2: In Vitro Potency of Compound 41
| Target Kinase | IC50 (nM) |
| RIPK1 | 92 |
Data sourced from Niu A, et al. (2022).[5] While a comprehensive selectivity panel for Compound 41 is not publicly available, its potent inhibition of RIPK1 highlights the utility of the scaffold for this target.
Phospholipase D (PLD) Inhibitors
The 2,8-diazaspiro[4.5]decan-1-one core has also been instrumental in developing isoform-selective PLD inhibitors.[6] An optimized analog, ML395, demonstrates significant selectivity for PLD2 over PLD1.
Table 3: In Vitro Potency and Selectivity of ML395
| Target Isoform | Cellular IC50 (nM) | Biochemical IC50 (nM) | Selectivity (Cellular) |
| PLD1 | >30,000 | >20,000 | >80-fold vs. PLD2 |
| PLD2 | 360 | 8,700 | - |
Data sourced from a 2014 NCBI Bookshelf publication.[7]
Key Signaling Pathways
Understanding the signaling context of the target is crucial for interpreting the biological consequences of inhibition.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Compound 48.
Caption: RIPK1-mediated necroptosis pathway and the site of inhibition by Compound 41.
References
- 1. benchchem.com [benchchem.com]
- 2. TAK-279 for Crohn's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Target Activity Profiling of 2,8-Diazaspiro[4.5]decan-3-one and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide provides a comparative analysis of the cross-target activity of 2,8-diazaspiro[4.5]decan-3-one and its structural analogs, offering a valuable resource for researchers engaged in drug discovery and development. The information presented herein is collated from various studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Biological Activities
The 2,8-diazaspiro[4.5]decane core has been incorporated into molecules targeting a diverse set of proteins, including kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes. The following tables summarize the reported in vitro activities of these compounds against various biological targets.
Table 1: Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 48 | TYK2 | 6 | Biochemical | [1] |
| JAK1 | 37 | Biochemical | [1] | |
| JAK2 | >851 | Biochemical | [1] | |
| Compound 41 | RIPK1 | 92 | Biochemical | [2] |
Table 2: Muscarinic Receptor Binding Affinity of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Analogs
| Compound ID | Receptor Subtype | Binding Affinity (Ki, nM) | Assay Type | Reference |
| 6a (2,8-Dimethyl) | M1 | High Affinity | Radioligand Binding | [3] |
| M2 | High Affinity | Radioligand Binding | [3] |
Table 3: Adrenergic Receptor Activity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Analogs
| Compound ID | Target | Activity | Assay Type | Reference |
| Compound 8 | α1-adrenoceptor | Antagonist | In vivo (dog) | [4] |
| Compound 29 | α2-adrenoceptor | Antagonist | In vivo (dog) | [4] |
Table 4: Other Biological Activities of Spirocyclic Compounds
| Compound Class | Target/Activity | Key Findings | Reference |
| 2,8-diazaspiro[4.5]decane Linker | EZH2 PROTACs | Degrades EZH2 and PRC2 complex subunits | [5] |
| 1,4,8-triazaspiro[4.5]decan-2-one Derivatives | mPTP Inhibition | Potent inhibitors of mitochondrial permeability transition pore opening | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings. Below are representative methodologies for key assays cited in this guide.
Kinase Inhibition Assay (for TYK2, JAK1, RIPK1)
This protocol describes a general biochemical assay to determine the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., TYK2, JAK1, RIPK1)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is quantified through a luminescence-based reaction.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.
Radioligand Receptor Binding Assay (for M1/M2, α-adrenergic receptors)
This protocol outlines a competitive binding assay to determine the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK cells)
-
Radiolabeled ligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-Prazosin for α1-adrenergic receptors)
-
Unlabeled competitor (test compound)
-
Incubation buffer (e.g., PBS or Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a reaction tube, mix the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
Understanding the signaling context of the molecular targets is essential for interpreting the biological effects of the compounds. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.
References
- 1. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 2. Frontiers | The Mitochondrial Permeability Transition Pore and Cancer: Molecular Mechanisms Involved in Cell Death [frontiersin.org]
- 3. The mitochondrial permeability transition pore and its role in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Correlation of In Vitro and In Vivo Activity: A Comparative Guide to a 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Dual TYK2/JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with improved efficacy and safety profiles has led to the exploration of unique molecular scaffolds. Among these, the 2,8-diazaspiro[4.5]decane core has emerged as a promising framework in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity can lead to enhanced target binding, selectivity, and favorable pharmacokinetic properties.[1][2][3][4] This guide provides a comparative analysis of a novel 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48, against the established JAK inhibitor, Tofacitinib. We will examine its in vitro potency and selectivity and correlate these findings with its in vivo efficacy in a preclinical model of inflammatory bowel disease.
Introduction to the Compound
Compound 48 is a novel 2,8-diazaspiro[4.5]decan-1-one derivative identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[5] These kinases are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune response and is implicated in various inflammatory and autoimmune diseases. By targeting TYK2 and JAK1, Compound 48 aims to modulate the signaling of key cytokines involved in inflammation.
In Vitro Activity and Selectivity
The initial evaluation of a drug candidate's potential lies in its in vitro performance. This includes assessing its potency against the intended target and its selectivity over other related targets to predict potential off-target effects.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2 vs. TYK2) |
| Compound 48 | 6 | 37 | > 138 (calculated) | > 23-fold |
| Tofacitinib | - | - | - | - |
| Data for Compound 48 extracted from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives.[5] IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A higher fold-selectivity indicates a more specific inhibitor. |
As shown in Table 1, Compound 48 demonstrates potent inhibition of both TYK2 and JAK1 with IC50 values in the low nanomolar range.[5] Importantly, it exhibits over 23-fold selectivity against the closely related JAK2 kinase, which is associated with hematological functions.[5] This selectivity profile suggests a potentially lower risk of side effects related to JAK2 inhibition.
In Vivo Efficacy
Successful in vitro activity must translate to efficacy in a living organism. Preclinical animal models are essential for evaluating a compound's therapeutic potential in a complex biological system.
Table 2: In Vivo Efficacy in a Mouse Model of Acute Ulcerative Colitis
| Treatment Group | Efficacy Outcome |
| Compound 48 | More potent anti-inflammatory efficacy than Tofacitinib |
| Tofacitinib | Demonstrated anti-inflammatory effect |
| This data is based on a study where both compounds were evaluated in an acute ulcerative colitis model.[5] |
In a preclinical model of acute ulcerative colitis, Compound 48 was shown to have a more potent anti-inflammatory effect compared to Tofacitinib.[5] The study suggests this enhanced efficacy is mediated by regulating the expression of genes controlled by TYK2/JAK1 and by modulating the differentiation of T-helper cells (Th1, Th2, and Th17), which are crucial drivers of intestinal inflammation.[5]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the drug evaluation process, the following diagrams are provided.
Caption: TYK2/JAK1 Signaling Pathway Inhibition.
Caption: General Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols that would be used to generate the data presented.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the concentration of the inhibitor (IC50) required to block 50% of the target kinase's activity.
-
Methodology:
-
Recombinant human TYK2, JAK1, and JAK2 enzymes are used.
-
The assay is typically performed in a 96- or 384-well plate format.
-
The kinase, a specific peptide substrate, and ATP are combined in a reaction buffer.
-
The test compound (e.g., Compound 48) is added in a series of dilutions.
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Murine Model of Acute Colitis
-
Objective: To evaluate the therapeutic efficacy of the test compound in a living organism with induced inflammatory bowel disease.
-
Methodology:
-
Induction of Colitis: Acute colitis is commonly induced in mice (e.g., C57BL/6 strain) by administering Dextran Sulfate Sodium (DSS) in their drinking water for 5-7 days.
-
Animal Groups: Mice are randomized into several groups: a healthy control group, a DSS-only (vehicle) group, a positive control group (e.g., Tofacitinib), and one or more test groups receiving different doses of the new compound (e.g., Compound 48).
-
Dosing: The test compounds and vehicle are administered orally or via another appropriate route once or twice daily.
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and signs of rectal bleeding. These parameters are used to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, animals are euthanized. The colon is excised, and its length is measured (colon shortening is a sign of inflammation). Tissue samples are collected for histological analysis (to assess tissue damage and immune cell infiltration) and for molecular analysis (e.g., measuring the expression of inflammatory cytokines via qPCR or ELISA).
-
Data Evaluation: The efficacy of the compound is determined by its ability to reduce the DAI score, prevent colon shortening, and decrease histological signs of inflammation compared to the vehicle-treated group.
-
Conclusion
The 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48, demonstrates a promising profile as a dual TYK2/JAK1 inhibitor. Its potent and selective in vitro activity translates into superior in vivo efficacy in a relevant disease model when compared to an established drug, Tofacitinib.[5] This strong in vitro-in vivo correlation underscores the potential of the spirocyclic scaffold in developing next-generation kinase inhibitors for inflammatory diseases. Further preclinical development, including comprehensive safety and pharmacokinetic studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel 2,8-diazaspiro[4.5]decan-1-one Derivatives and Tofacitinib in JAK-STAT Signaling Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48, and the established Janus kinase (JAK) inhibitor, tofacitinib. This analysis is supported by experimental data from preclinical studies, offering insights into their respective potencies, selectivities, and efficacies in inflammatory models.
This guide will delve into the mechanism of action of both compounds, present a side-by-side comparison of their inhibitory activities and pharmacokinetic profiles, and provide detailed experimental protocols for the key assays cited. Visual diagrams of the targeted signaling pathway and experimental workflows are also included to facilitate a deeper understanding of the scientific basis for this comparison.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both tofacitinib and the novel 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48, exert their immunomodulatory effects by inhibiting members of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, playing a pivotal role in immune cell development, activation, and function.[1][2] Dysregulation of this pathway is a key driver in various autoimmune and inflammatory diseases.[3]
Tofacitinib is a pan-JAK inhibitor, meaning it targets multiple members of the JAK family, with potent activity against JAK1 and JAK3, and to a lesser extent, JAK2 and TYK2.[4][5] This broad activity allows it to interfere with the signaling of a wide array of cytokines.
In contrast, recent research has identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives that exhibit a more selective inhibition profile. Specifically, Compound 48 has been identified as a potent and selective dual inhibitor of TYK2 and JAK1.[6][7] This targeted approach aims to achieve therapeutic efficacy while potentially mitigating side effects associated with the inhibition of other JAK isoforms, such as JAK2, which is involved in hematopoiesis.[6]
dot
Caption: The JAK-STAT signaling pathway and points of inhibition.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy of Compound 48 and tofacitinib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | TYK2 | JAK1 | JAK2 | JAK3 |
| Compound 48 | 6 | 37 | >870 | - |
| Tofacitinib | 16 - 34 | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 |
Data for Compound 48 from Yang et al. (2022).[6][7][8] Data for Tofacitinib compiled from various sources.[4][9]
Table 2: Pharmacokinetic Parameters
| Parameter | Compound 48 | Tofacitinib |
| Bioavailability (Oral) | - | 74% |
| Protein Binding | - | 40% |
| Metabolism | Excellent metabolic stability | Hepatic (CYP3A4, CYP2C19) |
| Elimination Half-life | - | ~3 hours |
Pharmacokinetic data for tofacitinib from various sources.[10][11][12][13] Compound 48 is reported to have excellent metabolic stability.[6][7][8]
Table 3: In Vivo Efficacy in a DSS-Induced Colitis Model in Mice
| Treatment | Disease Activity Index (DAI) | Colon Length (cm) |
| Vehicle | High | Short |
| Tofacitinib | Reduced | Increased |
| Compound 48 | More significantly reduced than tofacitinib | More significantly increased than tofacitinib |
Qualitative summary based on the findings of Yang et al. (2022), which reported that Compound 48 demonstrated more potent anti-inflammatory efficacy than tofacitinib in this model.[6][7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro JAK Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK isoform.
Materials:
-
Recombinant human JAK enzymes (TYK2, JAK1, JAK2, JAK3)
-
ATP
-
Substrate peptide
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution in kinase buffer and add it to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[14][15][16][17]
dot
Caption: Workflow for an in vitro JAK kinase inhibition assay.
Cell-Based JAK/STAT Signaling Assay
This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Fresh whole blood or isolated PBMCs
-
Cytokines (e.g., IL-6, IFN-α)
-
Test compounds
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT antibodies
-
Flow cytometer
Procedure:
-
Incubate whole blood or PBMCs with the test compounds for a specified time.
-
Stimulate the cells with a specific cytokine to induce STAT phosphorylation.
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow antibody entry.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Analyze the samples by flow cytometry to quantify the level of STAT phosphorylation.
-
Determine the inhibitory effect of the compounds on cytokine-induced STAT phosphorylation.[2][18]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This is a widely used in vivo model to evaluate the efficacy of anti-inflammatory compounds for inflammatory bowel disease.
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran sulfate sodium (DSS)
-
Test compounds
-
Vehicle control
Procedure:
-
Induce colitis in mice by administering DSS in their drinking water for a defined period (e.g., 5-7 days).[6][19][20][21]
-
Administer the test compounds or vehicle control to the mice daily via a suitable route (e.g., oral gavage).
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding. Calculate a Disease Activity Index (DAI) score.
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure the length of the colons as an indicator of inflammation.
-
Perform histological analysis of the colon tissue to assess the degree of inflammation and tissue damage.[6][22]
dot
Caption: Workflow for the DSS-induced colitis model in mice.
Conclusion
The comparative data presented in this guide highlight the distinct profiles of the novel 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48, and the established JAK inhibitor, tofacitinib. While tofacitinib exhibits broad JAK inhibition, Compound 48 demonstrates a more selective dual inhibition of TYK2 and JAK1. This selectivity is accompanied by potent in vitro activity and promising in vivo efficacy in a preclinical model of colitis, where it outperformed tofacitinib.
For researchers and drug development professionals, these findings suggest that selective TYK2/JAK1 inhibition, as exemplified by Compound 48, may offer a promising therapeutic strategy for inflammatory and autoimmune diseases. Further investigation into the pharmacokinetic and safety profiles of this and similar compounds is warranted to fully elucidate their clinical potential. The provided experimental protocols serve as a foundation for conducting such comparative studies and advancing the development of next-generation immunomodulatory therapies.
References
- 1. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. | BioWorld [bioworld.com]
- 6. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [protocols.io]
- 18. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 2,8-Diazaspiro[4.5]decan-3-one Based Compounds as Dual TYK2/JAK1 Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-3-one scaffold has emerged as a versatile core in the development of targeted therapies. This guide focuses on a specific class of these compounds recently identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are pivotal components of the JAK-STAT signaling pathway, which transduces signals for numerous pro-inflammatory cytokines. Dysregulation of this pathway is a key driver in various autoimmune and inflammatory diseases.
This guide provides a comparative analysis of a lead 2,8-diazaspiro[4.5]decan-1-one derivative, herein referred to as Compound 48, against the established pan-JAK inhibitor, tofacitinib. We present supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams of the signaling pathway and experimental workflows to objectively evaluate its mechanism of action.
Data Presentation: Performance Comparison
The efficacy and selectivity of 2,8-diazaspiro[4.5]decan-1-one based compounds are critical for their therapeutic potential. Below is a summary of the quantitative data for a representative compound from this class, Compound 48, compared to the well-established JAK inhibitor, tofacitinib.
Table 1: In Vitro Kinase Inhibitory Potency and Selectivity
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK2 (Fold) |
| Compound 48 | TYK2 | 6 | >23 |
| JAK1 | 37 | ||
| JAK2 | >850 | ||
| Tofacitinib | TYK2 | 489 | 0.1 |
| JAK1 | 1 | ||
| JAK2 | 5 |
Data sourced from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives.[1][2]
Table 2: In Vivo Efficacy in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dosage | Disease Activity Index (DAI) Score | Colon Length (cm) |
| Compound 48 | 15 mg/kg | Significantly lower than Tofacitinib | Significantly longer than Tofacitinib |
| Tofacitinib | 15 mg/kg | Higher than Compound 48 | Shorter than Compound 48 |
| Control (DSS only) | - | High | Short |
Compound 48 demonstrated more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models.[1]
Mandatory Visualization
Signaling Pathway
The diagram below illustrates the targeted TYK2/JAK1 signaling pathway. Cytokines such as IL-12, IL-23, and Type I Interferons bind to their receptors, leading to the activation of TYK2 and JAK1. These kinases then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes. 2,8-Diazaspiro[4.5]decan-1-one compounds inhibit TYK2 and JAK1, thereby blocking this cascade.
Caption: Targeted TYK2/JAK1 signaling pathway and the inhibitory action of 2,8-diazaspiro compounds.
Experimental Workflow
The following diagram outlines a typical experimental workflow for validating the mechanism of action of a novel TYK2/JAK1 inhibitor.
Caption: Experimental workflow for validating the mechanism of action of a dual TYK2/JAK1 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
Biochemical Kinase Assay (HTRF)
This assay quantitatively measures the direct inhibition of kinase activity.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the phosphorylation of a synthetic peptide substrate by the kinase (TYK2 or JAK1). Inhibition of the kinase by the test compound results in a decreased signal.
-
Materials:
-
Recombinant human TYK2 and JAK1 catalytic domains.
-
Biotinylated peptide substrate.
-
ATP.
-
Europium cryptate-labeled anti-phosphotyrosine antibody.
-
Streptavidin-XL665.
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
384-well low-volume plates.
-
Test compounds (e.g., Compound 48, Tofacitinib) serially diluted in DMSO.
-
-
Procedure:
-
Dispense test compounds into the assay plate.
-
Add a solution containing the kinase and the biotinylated substrate to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate for 60-120 minutes at room temperature.
-
Stop the reaction by adding a detection buffer containing EDTA, Eu-cryptate antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell-Based STAT Phosphorylation Assay (Western Blot)
This assay confirms that the compound inhibits the intended signaling pathway within a cellular context.
-
Principle: Cells are stimulated with a cytokine to activate the TYK2/JAK1 pathway, leading to STAT phosphorylation. The inhibitory effect of the compound is measured by the reduction in phosphorylated STAT (p-STAT) levels, detected by Western blot.
-
Materials:
-
Human cell line expressing relevant cytokine receptors (e.g., HeLa, PBMCs).
-
Cytokine for stimulation (e.g., Interferon-alpha for TYK2/JAK1).
-
Test compounds.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-STAT (e.g., p-STAT1 Tyr701), anti-total-STAT, and anti-beta-actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Starve cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IFN-α) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-STAT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT and a loading control to ensure equal protein loading.
-
Quantify band intensities to determine the inhibition of STAT phosphorylation.
-
In Vivo Efficacy Model (DSS-Induced Colitis)
This experiment evaluates the therapeutic efficacy of the compound in a disease-relevant animal model.
-
Principle: Acute colitis is induced in mice by administering Dextran Sulfate Sodium (DSS) in their drinking water, which causes damage to the colonic epithelium and triggers an inflammatory response. The therapeutic effect of the test compound is assessed by monitoring disease progression and analyzing colon tissue.
-
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa.
-
Test compounds formulated for oral gavage.
-
Scoring system for Disease Activity Index (DAI), including weight loss, stool consistency, and bleeding.
-
-
Procedure:
-
Acclimatize mice for one week.
-
Induce colitis by providing 2.5-3% (w/v) DSS in the drinking water for 5-7 days.
-
Administer the test compound (e.g., Compound 48 at 15 mg/kg), a positive control (e.g., Tofacitinib), or vehicle daily via oral gavage, starting from day 0 or day 1 of DSS administration.
-
Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the DAI score.
-
At the end of the study (e.g., day 7-10), euthanize the mice.
-
Excise the colon and measure its length (a shorter colon indicates more severe inflammation).
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess tissue damage, inflammatory cell infiltration, and mucosal ulceration.
-
Colon tissue can also be used for further analysis, such as measuring myeloperoxidase (MPO) activity or cytokine levels (e.g., IL-6, TNF-α) via qPCR or ELISA.
-
Compare the results between treatment groups to evaluate the in vivo efficacy of the compound.[3][4][5][6]
-
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking Potential: A Comparative Guide to the Pharmacokinetic Properties of 2,8-Diazaspiro Scaffolds
For researchers and drug development professionals, the selection of a suitable molecular scaffold is a critical step in the design of novel therapeutics. Among the diverse array of available frameworks, 2,8-diazaspiro scaffolds have emerged as a promising class of compounds, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of the pharmacokinetic profiles of different 2,8-diazaspiro scaffolds, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate scaffold for specific drug discovery programs.
The rigid nature of spirocyclic systems can favorably influence properties such as solubility, metabolic stability, and membrane permeability, ultimately impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the nuances of how different 2,8-diazaspiro cores behave in vivo is paramount for optimizing drug-like properties and increasing the probability of clinical success.
Comparative Pharmacokinetic Data of 2,8-Diazaspiro Derivatives
The following table summarizes key pharmacokinetic parameters for representative compounds built upon different 2,8-diazaspiro scaffolds. This data, gleaned from preclinical in vivo studies, offers a snapshot of their relative performance and potential for oral administration.
| Scaffold/Compound | Animal Model | Oral Bioavailability (F%) | Half-Life (t½) | Key Findings & Reference |
| 2,8-Diazaspiro[4.5]decane Derivative (CT51464 - a double prodrug) | Rat | 22% | 1.81 h | Exhibited a good pharmacokinetic profile across multiple species, suggesting potential for translation to human studies.[1] |
| Dog | 73% | 8.97 h | The long plasma half-life is consistent with the potential for once or twice daily dosing.[1] | |
| Cynomolgus Monkey | 33% | 14.2 h | High oral bioavailability in multiple species is predictive of lower inter-subject variability in humans.[1] | |
| 2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48) | Not Specified | Not Specified | Not Specified | Noted to have excellent metabolic stability, a crucial factor for maintaining therapeutic concentrations in vivo.[2] |
Note: Direct comparative studies across a wide range of 2,8-diazaspiro scaffolds are limited in publicly available literature. The data presented here is from individual studies and should be interpreted with caution. Further head-to-head studies are necessary for a definitive comparison.
Experimental Protocols for Pharmacokinetic Evaluation
The determination of the pharmacokinetic parameters listed above involves a series of well-established in vivo experiments. The following is a generalized methodology for assessing the ADME properties of novel 2,8-diazaspiro compounds.
In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of a test compound after intravenous and oral administration in a relevant animal model (e.g., rats, mice, dogs).
Materials:
-
Test compound (2,8-diazaspiro derivative)
-
Vehicle for dosing (e.g., saline, PEG400/water)
-
Animal models (e.g., Sprague-Dawley rats)
-
Cannulas for blood collection
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory conditions for a minimum of 3-5 days before the experiment.[3]
-
Dosing:
-
Intravenous (IV) Administration: A single dose of the test compound is administered intravenously (e.g., via the tail vein) to a group of animals. This allows for the determination of parameters like clearance and volume of distribution.[4]
-
Oral (PO) Administration: A single dose of the test compound is administered orally (e.g., via gavage) to a separate group of animals. This is crucial for determining oral bioavailability.[4]
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[4]
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[4]
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental models to calculate key pharmacokinetic parameters such as:
-
Area Under the Curve (AUC): A measure of total drug exposure over time.[3]
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.[4]
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.[4]
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.[4]
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.[3]
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.[3]
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) x 100.[4]
-
Experimental Workflow for Pharmacokinetic Profiling
The following diagram illustrates a typical workflow for the preclinical pharmacokinetic evaluation of a novel compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. admescope.com [admescope.com]
Evaluating the Therapeutic Index of 2,8-Diazaspiro[4.5]decan-3-one Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of drug candidates based on the 2,8-diazaspiro[4.5]decan-3-one scaffold. The therapeutic index, a critical measure of a drug's safety, is the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher therapeutic index is generally preferred, indicating a wider margin of safety. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds.
Comparative Analysis of this compound Derivatives
Recent research has identified this compound derivatives as promising candidates for several therapeutic targets, including M1 muscarinic acetylcholine receptors, Receptor-Interacting Protein Kinase 1 (RIPK1), and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1). The following tables present a summary of the available efficacy and toxicity data for representative compounds from each class.
M1 Muscarinic Agonist: 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one
This compound has shown potential in treating cognitive deficits. The therapeutic window can be initially assessed by comparing the effective dose for pro-cognitive effects with the dose that induces cholinergic side effects.
| Parameter | Value | Assay | Species |
| Efficacy | |||
| Effective Dose (Antiamnesic Activity) | 0.1 mg/kg (s.c.) | Scopolamine-Induced Amnesia (Passive Avoidance) | Rat |
| Toxicity | |||
| Adverse Effect Dose (Hypothermia) | 3 mg/kg (s.c.) | Body Temperature Measurement | Rat |
| Preliminary Therapeutic Window | ~30-fold | Ratio of Adverse Effect Dose to Effective Dose | Rat |
RIPK1 Inhibitor: Compound 41
Compound 41, a potent inhibitor of RIPK1, has been investigated for its role in mitigating necroptosis-driven inflammatory diseases.
| Parameter | Value | Assay |
| In Vitro Efficacy | ||
| IC50 (RIPK1 Inhibition) | 92 nM[1] | Kinase Activity Assay |
| In Vivo Efficacy & Toxicity | Data not available |
Note: While specific in vivo efficacy and toxicity data for Compound 41 are not publicly available, other RIPK1 inhibitors have shown in vivo efficacy in models of systemic inflammatory response syndrome (SIRS) at doses around 10 mg/kg, with no reported toxicity at these effective doses.[2]
TYK2/JAK1 Inhibitor: Compound 48
Compound 48 is a selective dual inhibitor of TYK2 and JAK1, with potential applications in inflammatory bowel disease (IBD). For comparison, data for the established JAK inhibitor, Tofacitinib, is also provided.
| Compound | Parameter | Value | Assay |
| Compound 48 | In Vitro Efficacy | ||
| IC50 (TYK2) | 6 nM[3] | Kinase Activity Assay | |
| IC50 (JAK1) | 37 nM[3] | Kinase Activity Assay | |
| In Vivo Efficacy | Superior to Tofacitinib | DSS-Induced Colitis Model (Mouse) | |
| In Vivo Toxicity | Low toxicity observed after 32 days of administration[4] | Long-term toxicity study (Mouse) | |
| Tofacitinib (Comparator) | In Vitro Efficacy | ||
| IC50 (TYK2) | 16-34 nM | Kinase Activity Assay | |
| IC50 (JAK1) | 1.7-112 nM | Kinase Activity Assay | |
| In Vivo Efficacy | Ameliorates DSS-induced colitis | DSS-Induced Colitis Model (Mouse) |
Note: While Compound 48 is reported to have a better therapeutic effect and high safety profile, specific ED50 and LD50 values are not publicly available to calculate a precise therapeutic index.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
In Vitro Assays
This assay determines the concentration of a drug candidate that is cytotoxic to cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6][7][8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6][7][8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
In Vivo Assays
This method is used to determine the acute oral toxicity of a substance.
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in a stepwise procedure determines the next dose level.
Protocol:
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females).[6][10][11]
-
Dose Groups: Start with a dose of 300 mg/kg. Depending on the outcome (mortality or survival), subsequent groups are dosed at 2000 mg/kg, 50 mg/kg, or 5 mg/kg. Each dose group consists of 3 animals.
-
Administration: Administer the test substance as a single oral dose.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[9]
-
Endpoint: The test is complete when a dose that causes mortality or no effects at the highest dose is identified. The result is a classification of the substance into a GHS category based on the observed mortality.
This model is used to evaluate the pro-cognitive and anti-amnesic effects of drug candidates.
Principle: The passive avoidance test is a fear-motivated test where animals learn to avoid an environment in which an aversive stimulus (e.g., a mild foot shock) was previously delivered.[5][8][10][12][13]
Protocol:
-
Apparatus: A two-compartment apparatus with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.[5][10][12][13]
-
Acquisition Trial: Place the animal in the light compartment. When the animal enters the dark compartment, deliver a mild foot shock.
-
Drug Administration: Administer the test compound or vehicle control at a specified time before the retention trial. Induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) before the retention trial.
-
Retention Trial: 24 hours after the acquisition trial, place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
Data Analysis: A longer step-through latency in the drug-treated group compared to the scopolamine-only group indicates an anti-amnesic effect.
This is a widely used model of inflammatory bowel disease to assess the efficacy of anti-inflammatory drug candidates.
Principle: DSS administered in drinking water induces colonic inflammation that mimics human ulcerative colitis. The severity of colitis is assessed by monitoring clinical signs and histological changes.[11][14][15][16][17]
Protocol:
-
Induction of Colitis: Administer 2-5% DSS in the drinking water of mice for 5-7 days.[11][14][15][17]
-
Drug Administration: Administer the test compound or vehicle control daily via an appropriate route (e.g., oral gavage).
-
Clinical Assessment: Monitor body weight, stool consistency, and the presence of blood in the stool daily. Calculate a Disease Activity Index (DAI) based on these parameters.[11][16][17]
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect the colon. Measure the colon length and collect tissue samples for histological analysis and cytokine profiling.
-
Data Analysis: A reduction in DAI, prevention of colon shortening, and improvement in histological scores in the drug-treated group compared to the DSS-only group indicate therapeutic efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action and evaluation is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general workflow for therapeutic index evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. RIPK1 inhibitor exhibits relevant antinecroptotic activity | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of a synthetic dual JAK1/TYK2 inhibitor in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis [frontiersin.org]
- 15. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual action tofacitinib-loaded PLGA nanoparticles alleviate colitis in an IBD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for 2,8-Diazaspiro[4.5]decan-3-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of 2,8-Diazaspiro[4.5]decan-3-one.
This document provides critical safety and logistical information for the proper handling of this compound. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The following table summarizes the required personal protective equipment (PPE) for handling this compound.
| PPE Category | Minimum Requirement | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for splash hazards.[3] |
| Skin Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Consult glove manufacturer's specifications for chemical compatibility. |
| Laboratory coat | Standard lab coat to be worn at all times. | |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a fume hood to avoid inhalation of dust or vapors. |
| Hand Protection | Protective gloves | Wear suitable protective gloves.[4] |
Operational and Handling Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Ensure eyewash stations and safety showers are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Review the Safety Data Sheet (SDS).
-
Dispensing: Avoid creating dust when handling the solid form.[3] Use appropriate tools for weighing and transferring the compound.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly.
-
Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[5]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water.[5] If skin irritation occurs, seek medical advice. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[5] If you feel unwell, call a poison center or doctor. |
| Ingestion | If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.[2] |
Disposal Plan
All waste containing this compound must be considered hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container. Do not dispose of down the drain.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5]
Visualized Workflows
The following diagrams illustrate the standard operational workflow and the logical relationship for handling a chemical spill.
Caption: Standard operational workflow for handling this compound.
Caption: Logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
